molecular formula C16H32O2 B1459829 Palmitic acid-d4-2 CAS No. 75736-57-1

Palmitic acid-d4-2

Cat. No.: B1459829
CAS No.: 75736-57-1
M. Wt: 260.45 g/mol
InChI Key: IPCSVZSSVZVIGE-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitic acid-d4-2 is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 260.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11,11,12,12-tetradeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Palmitic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of deuterated Palmitic acid (Palmitic acid-d4), a vital tool in metabolic research, drug development, and clinical diagnostics. Understanding the isotopic purity of this stable isotope-labeled compound is critical for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic and chemical purity of Palmitic acid-d4 can vary between manufacturers and even between different production lots. Below is a summary of publicly available data from prominent suppliers. It is crucial to consult the certificate of analysis for the specific lot being used for the most accurate information.

SupplierProduct NameCatalog NumberIsotopic Purity/EnrichmentChemical Purity
Cambridge Isotope LaboratoriesPalmitic acid (7,7,8,8-D₄, 98%)DLM-289398%≥98%
MedChemExpressPalmitic acid-d4HY-N0830S7-99.88%
MedChemExpressPalmitic acid-d4-1HY-N0830S12-99.80%[1]
Cayman ChemicalPalmitic Acid-d3116497≥99% deuterated forms (d1-d31)≥98% (Palmitic acid)

Note: When a supplier provides a single purity value, it may refer to the chemical purity rather than the isotopic enrichment. Isotopic enrichment specifically quantifies the percentage of molecules that contain the desired number of deuterium (B1214612) atoms.

Understanding Isotopic and Chemical Purity

It is essential to distinguish between chemical and isotopic purity.

G Logical Relationship of Purity Metrics cluster_0 Overall Product Purity cluster_1 Key Purity Components OverallPurity Overall Purity of Palmitic Acid-d4 ChemicalPurity Chemical Purity (Absence of other chemical species) OverallPurity->ChemicalPurity Determined by IsotopicPurity Isotopic Purity (Correct number of deuterium atoms) OverallPurity->IsotopicPurity Determined by

Caption: Relationship between overall product purity and its key components.

  • Chemical Purity: Refers to the proportion of the substance that is the specified chemical compound (Palmitic acid), irrespective of its isotopic composition. Impurities would include other fatty acids or residual solvents.

  • Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecules of the specified chemical compound that have the desired isotopic label (in this case, four deuterium atoms). For example, a 98% isotopic enrichment of Palmitic acid-d4 means that 98% of the palmitic acid molecules are the d4 isotopologue.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

While specific protocols from manufacturers are proprietary, a general workflow for determining the isotopic purity of deuterated fatty acids like Palmitic acid-d4 using mass spectrometry (MS) is outlined below. This method is a standard approach in the field.

Objective: To determine the isotopic enrichment of Palmitic acid-d4.

Materials:

  • Palmitic acid-d4 sample

  • Unlabeled Palmitic acid standard

  • Appropriate solvents (e.g., methanol, chloroform)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Palmitic acid-d4 sample in a suitable solvent.

    • Prepare a stock solution of the unlabeled Palmitic acid standard.

    • Create a series of calibration standards by mixing the labeled and unlabeled stock solutions in known ratios.

  • Derivatization (for GC-MS):

    • Evaporate the solvent from an aliquot of each sample and standard.

    • Add the derivatizing agent (e.g., BSTFA + 1% TMCS) to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

    • Heat the samples to ensure complete derivatization.

  • Mass Spectrometry Analysis:

    • Inject the derivatized samples into the GC-MS or LC-MS system.

    • For GC-MS, the TMS-derivatized fatty acids are separated based on their boiling points and retention times.

    • For LC-MS, the fatty acids are separated based on their polarity.

    • The separated compounds are then ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and analyzed by the mass spectrometer.

  • Data Analysis:

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

    • The molecular ion (or a characteristic fragment ion) of the derivatized Palmitic acid will show a distribution of isotopologues.

    • The relative abundances of the unlabeled (d0) and labeled (d4) species are measured.

    • A calibration curve is generated from the standards with known isotopic ratios.

    • The isotopic enrichment of the Palmitic acid-d4 sample is calculated by comparing its measured isotopic ratio to the calibration curve.

G Workflow for Isotopic Purity Determination by MS Start Start SamplePrep Sample Preparation (Dissolution and Dilution) Start->SamplePrep Derivatization Derivatization (e.g., Silylation for GC-MS) SamplePrep->Derivatization MSAnalysis Mass Spectrometry Analysis (GC-MS or LC-MS) Derivatization->MSAnalysis DataAcquisition Data Acquisition (Mass Spectra) MSAnalysis->DataAcquisition DataAnalysis Data Analysis (Isotopologue Abundance) DataAcquisition->DataAnalysis PurityCalc Isotopic Purity Calculation DataAnalysis->PurityCalc End End PurityCalc->End G Simplified Palmitic Acid Signaling Involvement PalmiticAcid Palmitic Acid-d4 (Tracer) Metabolism Cellular Metabolism (e.g., Beta-oxidation, Triglyceride Synthesis) PalmiticAcid->Metabolism Inflammation Inflammatory Signaling (e.g., TLR4 activation) PalmiticAcid->Inflammation ERStress Endoplasmic Reticulum Stress Metabolism->ERStress Apoptosis Apoptosis ERStress->Apoptosis Inflammation->Apoptosis

References

An In-depth Technical Guide to Palmitic Acid-d4: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of deuterated palmitic acid (Palmitic acid-d4), with a focus on its use in quantitative analysis and metabolic research.

Chemical Properties and Structure

Palmitic acid-d4 is a stable isotope-labeled version of palmitic acid, a ubiquitous saturated fatty acid. The deuterium (B1214612) labeling makes it an invaluable tool for a variety of research applications, particularly as an internal standard in mass spectrometry-based quantification. While various deuterated forms of palmitic acid exist, this guide focuses on the generally available "d4" variant.

The structure of Palmitic acid-d4 is identical to that of palmitic acid, with the exception of four hydrogen atoms being replaced by deuterium atoms. The exact position of deuteration can vary depending on the synthesis method, with common variants including palmitic acid-7,7,8,8-d4 and palmitic acid-11,11,12,12-d4.

Chemical Structure:

Caption: Experimental workflow for fatty acid analysis using a deuterated internal standard.

Detailed Methodology
  • Sample Preparation and Internal Standard Spiking : To a known amount of the biological sample (e.g., 100 µL of plasma or a specific amount of tissue homogenate), add a precise volume of the Palmitic acid-d4 internal standard spiking solution. [1]2. Lipid Extraction : Perform a lipid extraction to isolate the fatty acids from the sample matrix. A common method is the Folch extraction, using a chloroform:methanol (B129727) solvent system. [1]After extraction, the organic phase containing the lipids is collected.

  • Derivatization : Fatty acids are often not volatile enough for GC analysis and require a derivatization step to convert them into more volatile esters. [1] * Fatty Acid Methyl Esters (FAMEs) : Incubate the dried lipid extract with BF₃ in methanol to convert the fatty acids to their methyl esters. [1] * Pentafluorobenzyl (PFB) Esters : For enhanced sensitivity, especially with electron capture negative ionization mass spectrometry, derivatize the fatty acids with PFB bromide in the presence of diisopropylethylamine.

  • GC-MS Analysis :

    • Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column for FAMEs).

    • The GC oven temperature is programmed to separate the different fatty acid esters based on their boiling points and polarity.

    • The eluting compounds are introduced into the mass spectrometer.

  • Mass Spectrometry Detection :

    • The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode. [1] * In SIM mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions corresponding to the analyte (e.g., palmitic acid methyl ester) and the internal standard (Palmitic acid-d4 methyl ester). This increases the sensitivity and selectivity of the analysis.

  • Quantification :

    • A calibration curve is generated by analyzing a series of known concentrations of fatty acid standards spiked with the same constant amount of the Palmitic acid-d4 internal standard.

    • The ratio of the peak area of the endogenous fatty acid to the peak area of the internal standard is plotted against the concentration of the standard.

    • The concentration of the fatty acid in the biological sample is then determined by interpolating the peak area ratio from the calibration curve.

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a key component of cellular lipids but also an important signaling molecule involved in various cellular processes. While Palmitic acid-d4 is primarily used as a tracer, understanding the signaling pathways of its non-deuterated counterpart is crucial for interpreting metabolic studies.

Insulin (B600854) Signaling Pathway and the Role of Palmitic Acid

Excess circulating palmitic acid is known to induce insulin resistance, a hallmark of type 2 diabetes. This occurs through the activation of inflammatory pathways and the accumulation of lipid metabolites that interfere with the insulin signaling cascade.

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Translocation PA Palmitic Acid (Excess) Inflammatory Inflammatory Pathways (e.g., NF-κB, JNK) PA->Inflammatory Ceramide Ceramides, DAGs PA->Ceramide Inflammatory->IRS Inhibition Ceramide->Akt Inhibition Insulin Insulin Insulin->IR

Caption: Simplified diagram of the insulin signaling pathway and its inhibition by excess palmitic acid.

Palmitic Acid in Cancer Cell Signaling

Palmitic acid has been shown to promote the proliferation and survival of certain cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

cancer_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PA Palmitic Acid PA->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation GF Growth Factors GF->Receptor

Caption: Palmitic acid can contribute to the activation of the PI3K/Akt/mTOR pathway in cancer cells.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled palmitic acid is an invaluable tool in metabolic research and drug development, primarily utilized as a tracer to elucidate the complex pathways of fatty acid metabolism and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of deuterium-labeled palmitic acid, with a focus on perdeuteration (d31). It includes detailed experimental protocols, quantitative data on reaction parameters, and a discussion of analytical techniques for quality control. Furthermore, this guide presents visual diagrams of the primary synthetic workflow and the key metabolic pathways in which deuterated palmitic acid is employed.

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants and serves as a central molecule in energy storage and cellular structure.[1] The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, creates a heavier, yet chemically similar, molecule that can be readily traced and differentiated from its endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This isotopic labeling enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of palmitic acid in vivo and in vitro, providing critical insights into lipid metabolism in both healthy and diseased states.[3]

This guide will focus on the most prevalent and efficient method for producing highly deuterated palmitic acid: catalytic hydrogen-deuterium (H/D) exchange.

Synthesis Methodologies

The primary and most industrially viable method for the synthesis of perdeuterated palmitic acid (palmitic acid-d31) is the direct H/D exchange of unlabeled palmitic acid using a heterogeneous catalyst.

Catalytic H/D Exchange

This method involves the exchange of protons (¹H) on the alkyl chain of palmitic acid with deuterons (²H or D) from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a highly effective and commonly used catalyst for this transformation.[4][5] The reaction is typically carried out under hydrothermal conditions at elevated temperatures and pressures to facilitate the exchange process.

Key Reaction:

CH₃(CH₂)₁₄COOH + 31D₂O --(Pt/C)--> CD₃(CD₂)₁₄COOD + 31HDO

The acidic proton of the carboxylic acid group also exchanges with deuterium, but it is readily exchanged back with protons in aqueous work-up conditions. For simplicity in notation, the final product is often referred to as palmitic acid-d31, focusing on the deuteration of the alkyl chain.

The general workflow for the synthesis of deuterium-labeled palmitic acid via catalytic H/D exchange is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control Start Palmitic Acid (Unlabeled) Reactor High-Pressure Reactor (e.g., Parr Reactor) Start->Reactor Reagents Deuterium Oxide (D2O) Pt/C Catalyst Reagents->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Extraction Solvent Extraction Filtration->Extraction Crude Product Purification Crystallization / Chromatography Extraction->Purification FinalProduct Palmitic Acid-d31 Purification->FinalProduct Purified Product GCMS GC-MS Analysis NMR NMR Spectroscopy FinalProduct->GCMS Isotopic Purity FinalProduct->NMR Structural Confirmation

Synthesis Workflow for Deuterium-Labeled Palmitic Acid.

Quantitative Data

The efficiency of the catalytic H/D exchange process is evaluated based on the chemical yield and the isotopic purity of the final product.

ParameterTypical ValueNotes
Catalyst 5-10% Pt/CPlatinum on activated carbon is the most common catalyst.
Deuterium Source Deuterium Oxide (D₂O)Used in large excess to drive the equilibrium towards exchange.
Reaction Temperature 150 - 250 °CHigher temperatures generally lead to higher deuterium incorporation.
Reaction Pressure Autogenous or applied D₂/H₂ pressureReactions are typically performed in a sealed high-pressure reactor.
Reaction Time 24 - 72 hoursLonger reaction times can increase the level of deuteration.
Chemical Yield > 80%The yield of isolated, purified product.
Isotopic Purity (Atom % D) ≥ 98%Multiple reaction cycles may be needed to achieve high isotopic purity.

Table 1: Typical Reaction Parameters and Outcomes for Catalytic H/D Exchange of Palmitic Acid.

Experimental Protocols

Synthesis of Palmitic Acid-d31 via Catalytic H/D Exchange

This protocol is a representative procedure for the laboratory-scale synthesis of perdeuterated palmitic acid.

Materials:

  • Palmitic acid (unlabeled)

  • 10% Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • High-pressure reactor (e.g., Parr reactor)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a glass liner of a high-pressure reactor, combine palmitic acid (1.0 eq), 10% Pt/C catalyst (0.1 eq by weight), and D₂O (sufficient to fully suspend the reactants).

  • Reaction Setup: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reactor to 220 °C with stirring. The reaction is maintained at this temperature for 48-72 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent any residual pressure.

  • Catalyst Removal: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or filter paper to remove the Pt/C catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude deuterated palmitic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to obtain the final palmitic acid-d31.

  • Repeat Cycles: To achieve very high isotopic enrichment (>98 atom % D), the entire procedure may be repeated one or more times with fresh D₂O and catalyst.

Quality Control and Analysis

The identity, chemical purity, and isotopic enrichment of the synthesized deuterated palmitic acid are determined using standard analytical techniques.

GC-MS is the primary method for determining the isotopic enrichment of the final product. The fatty acid is typically derivatized to its methyl ester (FAME) or another volatile derivative prior to analysis.

Protocol Outline:

  • Derivatization: Convert a small sample of the deuterated palmitic acid to its fatty acid methyl ester (FAME) using a reagent such as BF₃ in methanol (B129727) or by acidic catalysis.

  • GC Separation: Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The GC oven temperature is programmed to separate the palmitate methyl ester from other potential components.

  • MS Detection: The eluting FAME is introduced into the mass spectrometer. The mass spectrum of the molecular ion region is analyzed.

  • Isotopic Enrichment Calculation: The relative abundances of the different mass isotopologues (e.g., M+0 to M+31 for palmitate) are used to calculate the average deuterium incorporation and the atom % D.

NMR spectroscopy is used to confirm the structure of the deuterated palmitic acid and to assess the extent and position of deuteration.

  • ¹H NMR: In a highly deuterated sample, the proton signals will be significantly attenuated or absent, confirming the high degree of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration.

  • ¹³C NMR: The carbon spectrum will show characteristic shifts and may exhibit coupling to deuterium, providing further structural confirmation.

Manufacturing Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing of deuterium-labeled palmitic acid involves several key considerations:

  • Reactor Design: For large-scale H/D exchange reactions, specialized industrial high-pressure reactors are required. These reactors must be constructed from materials resistant to high temperatures, pressures, and potential corrosion.

  • Catalyst Handling and Recovery: Efficient recovery and recycling of the expensive platinum catalyst are crucial for the economic viability of the process. This may involve advanced filtration or centrifugation systems.

  • Process Automation and Control: Automation of temperature, pressure, and stirring rate ensures batch-to-batch consistency and safety.

  • Solvent Handling: The use of large volumes of organic solvents for extraction and purification necessitates appropriate safety measures and solvent recovery systems.

  • Quality Management: A robust quality management system, including in-process controls and final product testing, is essential to ensure the product meets the required specifications for research and pharmaceutical applications.

Applications in Research and Drug Development

Deuterated palmitic acid is a critical tool for studying fatty acid metabolism. It is used as a tracer in studies of:

  • De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors.

  • Beta-Oxidation: The breakdown of fatty acids to produce energy.

  • Triglyceride and Phospholipid Synthesis: The incorporation of palmitic acid into more complex lipids.

The metabolic pathways of de novo synthesis and beta-oxidation of palmitic acid are illustrated below.

Palmitic_Acid_Metabolism cluster_synthesis De Novo Lipogenesis (Cytosol) cluster_activation Activation & Transport cluster_oxidation Beta-Oxidation (Mitochondria) AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FAS Fatty Acid Synthase AcetylCoA_cyto->FAS MalonylCoA->FAS Palmitate_cyto Palmitate (C16:0) FAS->Palmitate_cyto NADPH PalmitoylCoA_cyto Palmitoyl-CoA (Cytosol) Palmitate_cyto->PalmitoylCoA_cyto Acyl-CoA Synthetase PalmitoylCoA_mito Palmitoyl-CoA (Mitochondria) PalmitoylCoA_cyto->PalmitoylCoA_mito Carnitine Shuttle BetaOxidation Beta-Oxidation Cycle PalmitoylCoA_mito->BetaOxidation AcetylCoA_mito Acetyl-CoA BetaOxidation->AcetylCoA_mito 7 cycles FADH2_NADH FADH2 + NADH BetaOxidation->FADH2_NADH 7 cycles TCACycle Energy (ATP) AcetylCoA_mito->TCACycle TCA Cycle ETC Energy (ATP) FADH2_NADH->ETC Electron Transport Chain

Metabolic Pathways of Palmitic Acid.

Conclusion

The synthesis of deuterium-labeled palmitic acid, primarily through catalytic H/D exchange, is a well-established and robust process that provides a critical tool for biomedical research. The ability to produce high-purity, highly enriched deuterated palmitic acid allows for precise tracing of its metabolic fate, offering invaluable insights into the mechanisms of lipid metabolism and the pathophysiology of metabolic diseases. The methodologies and analytical protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize and produce this essential stable isotope-labeled compound.

References

Decoding the Certificate of Analysis: A Technical Guide to Palmitic Acid-d4-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Palmitic acid-d4-2, a deuterated internal standard crucial for mass spectrometry-based quantitative analysis. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in research and drug development.

Quantitative Data Summary

A Certificate of Analysis for a stable isotope-labeled compound like this compound provides critical quantitative data that attests to its identity, purity, and quality. The following tables summarize the key parameters typically found on a CoA for this standard.

Table 1: Compound Identification and Physical Properties

ParameterSpecification
Compound Name This compound
Molecular Formula C₁₆H₂₈D₄O₂
Molecular Weight 260.45 g/mol [1][2][3][4]
CAS Number 75736-47-9[5]
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol
Storage Store at -20°C

Table 2: Quality Control and Purity Analysis

ParameterMethodResult
Chemical Purity GC-MS≥98%
Isotopic Purity (D₄) GC-MS / NMR≥98%
Isotopic Enrichment GC-MS / NMR≥99 atom % D

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify the quality of this compound.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical purity of this compound is assessed to identify and quantify any non-deuterated or other chemical impurities.

Methodology:

  • Sample Preparation: A known amount of this compound is derivatized to its more volatile fatty acid methyl ester (FAME) by reaction with a methylating agent (e.g., BF₃ in methanol). This process enhances its chromatographic properties.

  • Internal Standard: A suitable internal standard (e.g., a fatty acid of different chain length not present in the sample) is added to the sample for accurate quantification.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interaction with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative (peak area) data.

  • Data Analysis: The chemical purity is calculated by comparing the peak area of the this compound FAME to the total area of all detected peaks.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic purity analysis is critical for deuterated standards to ensure the correct number of deuterium (B1214612) atoms are incorporated and to quantify the percentage of molecules with the desired isotopic composition.

Methodology (Mass Spectrometry):

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS is employed to distinguish between the deuterated compound and its corresponding unlabeled (D₀) and partially labeled isotopologues.

  • Data Acquisition: The mass spectrum of the sample is acquired, showing the relative abundance of ions with different m/z values.

  • Isotopologue Distribution Analysis: The relative intensities of the ion peaks corresponding to the fully deuterated (D₄), partially deuterated (D₁, D₂, D₃), and non-deuterated (D₀) forms of Palmitic acid are measured.

  • Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the D₄ isotopologue relative to the sum of all isotopologues. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position.

Methodology (NMR Spectroscopy):

  • ¹H-NMR (Proton NMR): This technique is highly precise for measuring residual protons at the deuterated positions. By comparing the integral of the residual proton signals to that of a known internal standard, the degree of deuteration can be accurately determined.

  • ²H-NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing information about the location and abundance of deuterium atoms in the molecule.

Workflow and Pathway Diagrams

To visualize the logical flow of the analysis and certification process, the following diagrams are provided.

Certificate_of_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification Sample Receive this compound Sample Prep Sample Preparation & Derivatization (FAME) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR ChemPurity Chemical Purity Calculation GCMS->ChemPurity IsoPurity Isotopic Purity & Enrichment Calculation GCMS->IsoPurity NMR->IsoPurity CoA Generate Certificate of Analysis ChemPurity->CoA IsoPurity->CoA

Caption: Workflow for the Certificate of Analysis of this compound.

GCMS_Analysis_Pathway cluster_0 Gas Chromatography cluster_1 Mass Spectrometry Injection Sample Injection Separation Column Separation Injection->Separation Ionization Ionization Separation->Ionization Elution MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data Signal

Caption: Signaling pathway of GC-MS analysis for purity determination.

References

A Technical Guide to High-Purity Palmitic Acid-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity deuterated palmitic acid (Palmitic acid-d4), a critical tool in metabolic research. This document details commercially available sources, key technical specifications, and its application in studying cellular stress and lipid metabolism.

Commercial Availability and Specifications

High-purity Palmitic acid-d4 is available from several reputable commercial suppliers. While the specific position of the deuterium (B1214612) atoms may vary between suppliers (e.g., at the 7,7,8,8 or 5,5,6,6 positions), the general application for metabolic tracing and as an internal standard remains consistent. The following table summarizes the technical data for Palmitic acid-d4 from various suppliers to facilitate easy comparison for procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Purity
Cambridge Isotope Laboratories, Inc. Palmitic acid (7,7,8,8-D₄, 98%)[1]75736-49-1[1]CH₃(CH₂)₇(CD₂)₂(CH₂)₅COOH[1]260.45[1]98%[1]Not explicitly stated
MedChemExpress Palmitic acid-d475736-49-1C₁₆H₂₈D₄O₂260.4599.88%Not explicitly stated
MedChemExpress Palmitic acid-d4-175736-47-9C₁₆H₂₈D₄O₂260.4599.80%Not explicitly stated
LGC Standards Palmitic Acid-d475736-47-9C₁₆H₂₈D₄O₂260.265Not explicitly statedNot explicitly stated
Clinivex Palmitic Acid-d475736-47-9C₁₆H₂₈D₄O₂260.45Not explicitly statedNot explicitly stated
BroadPharm Palmitic acid-D475736-49-1C₁₆H₃₂O₂260.4Not explicitly statedNot explicitly stated

Key Applications in Research

Deuterium-labeled palmitic acid is a powerful tool for tracing the metabolic fate of this saturated fatty acid in various biological systems. Its primary applications include:

  • Metabolic Flux Analysis: Tracing the incorporation of the heavy isotope into downstream metabolites to quantify the rates of metabolic pathways.

  • Lipidomics: Serving as an internal standard for accurate quantification of endogenous lipids by mass spectrometry.

  • Studying Cellular Stress: Investigating the role of palmitic acid in inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Palmitic Acid-Induced Endoplasmic Reticulum Stress Signaling

Palmitic acid is a known inducer of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This triggers a complex signaling cascade known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The key pathways involved are initiated by three ER-transmembrane proteins: PERK, IRE1, and ATF6.

Palmitic_Acid_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus PA Palmitic Acid ER_Stress ER Stress (Unfolded Proteins) PA->ER_Stress BiP BiP (GRP78) ER_Stress->BiP sequesters BiP PERK_i PERK (inactive) BiP->PERK_i IRE1_i IRE1 (inactive) BiP->IRE1_i ATF6_i ATF6 (inactive) BiP->ATF6_i PERK_a PERK (active) PERK_i->PERK_a IRE1_a IRE1 (active) IRE1_i->IRE1_a ATF6_a ATF6 (active) ATF6_i->ATF6_a eIF2a eIF2α PERK_a->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1_a->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6_a->ATF6_cleaved translocates & is cleaved eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation Translation_attenuation Global Translation Attenuation eIF2a_p->Translation_attenuation CHOP CHOP ATF4->CHOP transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1_protein XBP1s Protein XBP1s->XBP1_protein translation UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1_protein->UPR_genes transcription ATF6_cleaved->UPR_genes transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: Palmitic acid-induced ER stress and the Unfolded Protein Response (UPR).

Experimental Protocols

The following sections provide generalized experimental protocols for the application of Palmitic acid-d4 in metabolic research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.

Protocol 1: Use of Palmitic Acid-d4 as an Internal Standard for Lipidomics

This protocol outlines the use of Palmitic acid-d4 as an internal standard for the quantification of free fatty acids in a biological sample using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Palmitic acid-d4 internal standard solution (concentration to be optimized)

  • Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)

  • LC-MS system

Procedure:

  • Sample Preparation: Thaw biological samples on ice.

  • Internal Standard Spiking: Add a known amount of Palmitic acid-d4 internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous palmitic acid concentration.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a mixture of organic solvents (e.g., chloroform:methanol) to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

  • Drying and Reconstitution: Evaporate the organic solvent from the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Develop a chromatographic method to separate palmitic acid from other lipids. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both endogenous (unlabeled) palmitic acid and the deuterated internal standard.

  • Data Analysis: Quantify the amount of endogenous palmitic acid in the sample by comparing its peak area to the peak area of the known amount of Palmitic acid-d4 internal standard.

Lipidomics_Workflow Start Biological Sample Spike Spike with Palmitic Acid-d4 Internal Standard Start->Spike Extract Lipid Extraction (e.g., Folch method) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze Quantify Data Analysis & Quantification Analyze->Quantify End Quantified Lipid Profile Quantify->End

Caption: A generalized workflow for lipidomics using an internal standard.

Protocol 2: Metabolic Labeling with Palmitic Acid-d4 for Metabolic Flux Analysis

This protocol describes a general procedure for tracing the metabolic fate of palmitic acid in cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Palmitic acid-d4 complexed with bovine serum albumin (BSA)

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of Palmitic acid-d4 complexed to fatty acid-free BSA. This enhances its solubility and bioavailability in the culture medium. The final concentration of Palmitic acid-d4 in the medium should be optimized for the specific cell line and experimental goals.

  • Metabolic Labeling: Replace the standard culture medium with the labeling medium containing Palmitic acid-d4. Incubate the cells for a defined period (a time course experiment is recommended to monitor the dynamics of labeling).

  • Metabolite Extraction: At the end of the labeling period, rapidly quench the cellular metabolism by placing the culture dish on ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation for MS Analysis: Centrifuge the cell extract to pellet the protein and other cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under nitrogen or by lyophilization. The sample may require derivatization depending on the analytical platform (e.g., for GC-MS).

  • Mass Spectrometry Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the incorporation of deuterium from Palmitic acid-d4 into downstream lipid species.

  • Metabolic Flux Calculation: The isotopic enrichment data can be used to calculate the rate of synthesis and turnover of various lipids, providing insights into the metabolic flux through different pathways.

Metabolic_Flux_Workflow Start Cultured Cells Label Incubate with Palmitic Acid-d4 Labeling Medium Start->Label Quench Quench Metabolism & Wash Cells Label->Quench Extract Metabolite Extraction Quench->Extract Analyze Mass Spectrometry Analysis (LC-MS/GC-MS) Extract->Analyze Calculate Isotopic Enrichment & Flux Calculation Analyze->Calculate End Metabolic Flux Rates Calculate->End

Caption: Workflow for metabolic flux analysis using stable isotope labeling.

Conclusion

High-purity Palmitic acid-d4 is an indispensable tool for researchers investigating lipid metabolism and its role in cellular pathophysiology. Its use as a tracer in metabolic flux analysis and as an internal standard in lipidomics provides quantitative data that is crucial for understanding the intricate network of lipid metabolic pathways. Furthermore, its application in studying the induction of ER stress by saturated fatty acids is shedding light on the molecular mechanisms underlying lipotoxicity and related diseases. The protocols and data presented in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this powerful research tool.

References

An In-depth Technical Guide to Deuterated Palmitic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers, scientists, and drug development professionals on the isotopically labeled compound, Palmitic acid-d4-2. This document outlines its chemical identifiers and compares them with other deuterated isomers of palmitic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other common d4 isomers of palmitic acid. While the molecular weight remains consistent across these isomers, the CAS number is unique to the specific positions of the deuterium (B1214612) atoms.

Compound NameSynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundHexadecanoic-11,11,12,12-d4 Acid75736-57-1C16H28D4O2260.45[1][2]
Palmitic acid-d4Hexadecanoic-7,7,8,8-d4 Acid75736-49-1C16H28D4O2260.45[3][4]
Palmitic acid-d4-1Hexadecanoic-5,5,6,6-d4 Acid75736-47-9C16H28D4O2260.45

Experimental Protocols

Detailed experimental protocols involving deuterated fatty acids like this compound are highly dependent on the specific application, such as in metabolic studies, pharmacokinetic analysis, or as internal standards for mass spectrometry. Researchers should refer to established methodologies in their respective fields. The use of these compounds typically involves standard laboratory procedures for handling stable isotope-labeled compounds, including accurate weighing, dissolution in appropriate solvents (e.g., ethanol, DMSO, DMF), and precise dilution to working concentrations. For quantitative analysis using techniques like GC-MS or LC-MS, the development of a validated analytical method is crucial.

Logical Relationship of Palmitic Acid and its Deuterated Analogs

The following diagram illustrates the relationship between the parent compound, palmitic acid, and its various deuterated d4 isomers, highlighting their distinct CAS numbers.

Palmitic_Acid_Isomers cluster_parent Parent Compound cluster_d4_isomers Deuterated (d4) Isomers Palmitic_Acid Palmitic Acid (C16H32O2) MW: 256.42 CAS: 57-10-3 PA_d4_2 This compound (11,11,12,12-d4) MW: 260.45 CAS: 75736-57-1 Palmitic_Acid->PA_d4_2 Isotopic Labeling PA_d4 Palmitic acid-d4 (7,7,8,8-d4) MW: 260.45 CAS: 75736-49-1 Palmitic_Acid->PA_d4 Isotopic Labeling PA_d4_1 Palmitic acid-d4-1 (5,5,6,6-d4) MW: 260.45 CAS: 75736-47-9 Palmitic_Acid->PA_d4_1 Isotopic Labeling

Caption: Relationship between Palmitic Acid and its d4-isomers.

References

Navigating the Safe Handling of Palmitic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Palmitic acid-d4. The information presented is aggregated from various safety data sheets and chemical databases for Palmitic acid and its deuterated analogues. It is crucial to note that while specific data for "Palmitic acid-d4-2" is not available, the guidelines for the closely related Palmitic acid-d4 and the parent compound, Palmitic acid, offer a robust framework for safe laboratory practices.

Core Safety and Handling Protocols

When working with Palmitic acid-d4, adherence to standard laboratory safety procedures is paramount. This includes the use of appropriate personal protective equipment (PPE), proper storage, and established disposal methods. While not classified as a hazardous substance, it may cause mild irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

  • Eye and Face Protection: Safety glasses with side shields or chemical goggles are recommended to prevent eye contact with dust particles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[1]

  • Skin and Body Protection: A laboratory coat or other protective clothing is advised to avoid skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a particulate filter respirator is recommended.[1]

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed:

  • Ingestion: If swallowed, rinse the mouth with water and seek medical advice if feeling unwell. Do not induce vomiting.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation: Move to fresh air. If respiratory symptoms occur, seek medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling: Handle in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture.

Physical and Chemical Properties

Understanding the physical and chemical properties of Palmitic acid-d4 is fundamental to its safe handling and use in experimental settings. The data presented below is for Palmitic acid-d4 and its non-deuterated form, Palmitic acid.

PropertyValueSource
Molecular Formula C₁₆H₂₈D₄O₂
Molecular Weight 260.45 g/mol
Exact Mass 260.265337243 Da
Melting Point 61 - 63 °C
Boiling Point 271.5 °C (at 133 hPa)
Solubility 10 mM in DMSO
Appearance White Solid

Toxicological Data

Toxicological data for Palmitic acid provides insight into its potential health effects. It is important to handle all chemicals with care, even those with low acute toxicity.

Toxicity MetricValueSpeciesSource
Oral LD50 >5,000 mg/kgRat
Dermal LD50 >2,000 mg/kgRabbit
Skin Irritation May cause skin irritation
Eye Irritation May cause eye irritation
Respiratory Irritation May cause irritation to the respiratory tract
Carcinogenicity No information available
Germ Cell Mutagenicity Negative

Experimental Workflow and Safety Procedures

The following diagrams illustrate a general workflow for handling chemical compounds in a laboratory setting and the logical relationship of safety measures.

G General Laboratory Workflow for Chemical Handling prep Preparation - Review SDS - Assemble PPE handling Handling - Weighing and Dispensing - Solution Preparation prep->handling experiment Experimentation - Reaction Setup - Incubation/Analysis handling->experiment cleanup Cleanup - Decontaminate Glassware - Clean Work Area experiment->cleanup disposal Waste Disposal - Segregate Waste - Follow Institutional Protocols cleanup->disposal

Caption: General laboratory workflow for handling chemical compounds.

G Hierarchy of Safety Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective elimination Elimination substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of safety controls in a laboratory setting.

Spill and Disposal Procedures

In the case of a spill, the area should be evacuated, and the spill should be contained. For solid spills, the material should be carefully swept up to avoid generating dust and placed in a suitable container for disposal.

Waste material must be disposed of in accordance with national and local regulations. It is important not to mix chemical waste with other waste streams and to handle uncleaned containers as if they were the product itself.

References

Methodological & Application

Application Note: High-Throughput Quantification of Palmitic Acid in Human Plasma using Palmitic acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics is a rapidly expanding field focused on the comprehensive analysis of lipids in biological systems. Fatty acids, as fundamental components of complex lipids and key signaling molecules, are of significant interest in understanding various physiological and pathological processes. Accurate and precise quantification of individual fatty acids, such as palmitic acid, in complex biological matrices like plasma is crucial for biomarker discovery and clinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] However, variabilities introduced during sample preparation and instrumental analysis can compromise the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.

This application note details a robust and validated workflow for the targeted quantification of palmitic acid in human plasma. The method employs Palmitic acid-d4 as an internal standard in a stable isotope dilution assay, coupled with a straightforward liquid-liquid extraction (LLE) for sample preparation and LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method is based on the principle of stable isotope dilution. Palmitic acid-d4 is an ideal internal standard as it is chemically and physically almost identical to endogenous palmitic acid, ensuring it behaves similarly throughout the entire analytical process, including extraction, derivatization (if any), and ionization.[3] The key difference is its mass, which is 4 Daltons higher due to the four deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect and quantify the analyte (palmitic acid) and the internal standard simultaneously and independently.

By adding a known concentration of Palmitic acid-d4 to each sample at the very beginning of the sample preparation process, any loss of analyte during subsequent steps is mirrored by a proportional loss of the internal standard.[4] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant. This ratio is then used for quantification against a calibration curve, leading to highly accurate and precise results by correcting for matrix effects and procedural inconsistencies.

Experimental Workflow

The overall workflow for the targeted quantification of palmitic acid is a multi-step process, from sample collection to data interpretation. Each step is critical for achieving high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection Spike 2. Spike with Palmitic acid-d4 (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporation Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Integration 7. Peak Integration LCMS->Integration Ratio 8. Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve 9. Calibration Curve Plot Ratio->Curve Quant 10. Quantify Concentration Curve->Quant

Caption: Overall experimental workflow for targeted palmitic acid quantification.

Protocols

Materials and Reagents
  • Standards: Palmitic acid (≥99%), Palmitic acid-d4 (≥98% isotopic purity)

  • Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Toluene (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Sodium Chloride (NaCl)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (collected in K2-EDTA tubes)

  • Equipment: Analytical balance, Vortex mixer, Centrifuge (capable of 4°C), Nitrogen evaporator, Calibrated micropipettes, Autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Palmitic acid and Palmitic acid-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the Palmitic acid-d4 primary stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of working solutions of palmitic acid by serial dilution of the primary stock solution. A typical calibration curve might range from 0.1 µg/mL to 50 µg/mL. These standards are then spiked into a surrogate matrix (e.g., stripped plasma or water) and processed alongside the samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for a 100 µL plasma sample.

  • Thaw frozen plasma samples on ice.

  • In a 2 mL glass tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 10 µg/mL Palmitic acid-d4 internal standard working solution.

  • Add 225 µL of cold methanol, vortex for 10 seconds to precipitate proteins.[5]

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake vigorously for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of ultrapure water, vortex briefly, and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Two distinct layers will form. Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.

LC-MS/MS Method

Instrumentation: A Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B; 1-8 min: 30-100% B; 8-11 min: 100% B; 11.1-15 min: 30% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Spray Voltage -3500 V
Vaporizer Temp. 550°C
Detection Mode Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas Nitrogen

Table 3: MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Palmitic Acid255.2255.2100-12
Palmitic acid-d4 (IS) 259.2 259.2 100 -12

Note: For fatty acids that fragment poorly, pseudo-MRM (monitoring the precursor ion in both Q1 and Q3) can be an effective quantification strategy.Parameters should be optimized for the specific instrument used.

Data Analysis and Results

The quantification of palmitic acid is achieved by constructing a calibration curve. The peak area of palmitic acid and the internal standard (Palmitic acid-d4) are integrated from the resulting chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The concentration of palmitic acid in the unknown samples is then calculated from their measured peak area ratios using the regression equation from the calibration curve.

G cluster_process Quantification Logic Sample_Loss Variable Sample Loss (Extraction, Transfer) Analyte Palmitic Acid Signal (A) Sample_Loss->Analyte IS Palmitic acid-d4 Signal (IS) Sample_Loss->IS Matrix_Effect Variable Ion Suppression/Enhancement Matrix_Effect->Analyte Matrix_Effect->IS Ratio Ratio (A / IS) Remains Constant Analyte->Ratio IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

Table 4: Representative Method Validation Data

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coeff. (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Note: These are typical performance characteristics. The method should be fully validated according to regulatory guidelines (e.g., FDA/EMA) in the laboratory where it is performed.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable workflow for the quantification of palmitic acid in human plasma. The use of Palmitic acid-d4 as a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision. This robust methodology is well-suited for high-throughput applications in clinical research, metabolomics, and drug development, enabling researchers to gain valuable insights into the roles of fatty acids in health and disease.

References

Application Notes and Protocols for Fatty Acid Quantification with Palmitic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants, playing a crucial role in cellular structure, energy metabolism, and signaling pathways.[1][2] Dysregulation of palmitic acid levels has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular diseases, cancer, and neurodegenerative disorders.[1][3] Accurate and precise quantification of palmitic acid and other fatty acids in biological samples is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides a detailed protocol for the quantification of fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Palmitic acid-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation, extraction, and analysis, ensuring high accuracy and precision.[4]

Principle of the Method

The quantification of fatty acids by GC-MS is based on the principle of stable isotope dilution. A known amount of a deuterated fatty acid, in this case, Palmitic acid-d4, is added to the sample at the beginning of the experimental procedure. This internal standard is chemically identical to the endogenous palmitic acid and will behave similarly throughout the extraction, derivatization, and GC-MS analysis. By comparing the peak area of the endogenous (unlabeled) palmitic acid to the peak area of the deuterated internal standard, precise quantification can be achieved, as the ratio of the two is independent of sample loss during preparation.

Data Presentation

The following table summarizes typical quantitative data for the analysis of palmitic acid using a GC-MS method with a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/g
Limit of Quantification (LOQ)0.3 - 3 µg/g
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90 - 110%

Data presented here is a summary of typical performance characteristics for fatty acid quantification by GC-MS and is not derived from a single specific study.

Experimental Protocols

This section provides a detailed methodology for the quantification of fatty acids in plasma samples. The protocol can be adapted for other biological matrices such as cell culture lysates or tissue homogenates.

Materials and Reagents
  • Palmitic acid-d4 (Internal Standard)

  • Fatty acid standards (for calibration curve)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass test tubes with PTFE-lined screw caps

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Sample Preparation and Lipid Extraction (Folch Method)
  • Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To a glass test tube, add 100 µL of plasma. Add a known amount of Palmitic acid-d4 internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Transesterification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.

  • Methylation: Cool the sample to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.

  • Extraction of FAMEs:

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor characteristic ions for each FAME and the deuterated internal standard. For example, for palmitic acid methyl ester (m/z 270.25) and palmitic acid-d4 methyl ester (m/z 274.28).

Calibration and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled fatty acid standards and a constant concentration of the Palmitic acid-d4 internal standard. Process these standards in the same manner as the samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of each fatty acid in the unknown samples can then be determined from this calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Palmitic Acid-Induced Insulin (B600854) Resistance Signaling Pathway

Palmitic acid is known to induce insulin resistance by activating several signaling pathways that interfere with insulin signaling. One of the key mechanisms involves the activation of protein kinase C (PKC), which leads to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby impairing the downstream PI3K/Akt signaling pathway.

Palmitic_Acid_Insulin_Resistance PA Palmitic Acid PKC PKC PA->PKC Activates IRS1_active IRS-1 (Active) PKC->IRS1_active Inhibits IRS1_inactive IRS-1 (Inactive) (Serine Phosphorylation) IRS1_active->IRS1_inactive PI3K PI3K IRS1_active->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Signal Insulin Signal Insulin_Signal->IRS1_active Activates

Caption: Palmitic acid-induced insulin resistance pathway.

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of fatty acids from a biological sample using GC-MS with an internal standard.

Fatty_Acid_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Palmitic acid-d4 (IS) Sample->Spiking Extraction Lipid Extraction (Folch Method) Spiking->Extraction Derivatization Derivatization to FAMEs (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) GCMS->Data_Analysis Quantification Quantification of Fatty Acids Data_Analysis->Quantification

Caption: Workflow for fatty acid quantification.

References

Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acids Using Palmitic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Palmitic acid-d4 (7,7,8,8-D₄-Palmitic acid) as a stable isotope tracer in metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of palmitic acid through various metabolic pathways, providing critical insights into fatty acid metabolism in health and disease. The methodologies described herein are applicable to a wide range of research areas, including oncology, metabolic diseases, and drug discovery.

Introduction to Palmitic Acid-d4 in Metabolic Tracing

Palmitic acid is a 16-carbon saturated fatty acid that plays a central role in cellular metabolism. It can be sourced from the diet or synthesized de novo from non-lipid precursors.[1] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including cancer, obesity, and type 2 diabetes. Stable isotope tracers, such as Palmitic acid-d4, are invaluable tools for dissecting the complexities of these metabolic alterations.

By replacing four hydrogen atoms with deuterium (B1214612) at the C7 and C8 positions, Palmitic acid-d4 becomes a "heavy" version of the native molecule. This isotopic label allows for its differentiation from the endogenous palmitate pool using mass spectrometry (MS). Researchers can thereby trace the fate of exogenous palmitic acid as it is taken up by cells and incorporated into various metabolic pathways, including:

  • β-oxidation: The breakdown of fatty acids to produce acetyl-CoA for energy generation.

  • De novo lipogenesis (DNL): The synthesis of new fatty acids.

  • Esterification: The incorporation of fatty acids into complex lipids such as triglycerides and phospholipids.

  • Signaling pathways: The involvement of fatty acids and their metabolites in cellular signaling cascades.

The use of deuterated fatty acids offers several advantages, including the elimination of the need for frequent sampling and the measurement of CO2 production, which is often required when using 13C-labeled tracers for oxidation studies.[2][3]

Applications in Research and Drug Development

Metabolic flux analysis using Palmitic acid-d4 has broad applications in both basic research and pharmaceutical development:

  • Oncology: Cancer cells often exhibit altered fatty acid metabolism to support rapid proliferation and survival.[4] Tracing the uptake and utilization of Palmitic acid-d4 can help identify metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.[5]

  • Metabolic Diseases: In conditions like obesity and type 2 diabetes, fatty acid metabolism is significantly perturbed. Palmitic acid-d4 can be used to quantify the rates of fatty acid uptake, oxidation, and storage in different tissues, providing insights into the mechanisms of insulin (B600854) resistance and ectopic lipid accumulation.

  • Drug Discovery and Development: The efficacy and mechanism of action of drugs targeting fatty acid metabolism can be assessed using Palmitic acid-d4. By measuring changes in metabolic fluxes in response to drug treatment, researchers can validate drug targets and determine the pharmacological effects of lead compounds.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data that can be obtained from metabolic flux experiments using deuterated palmitic acid tracers.

Table 1: Intrahepatic Uptake of Deuterated Palmitic Acid in Rodents

This table presents data on the area under the curve (AUC) for intrahepatic concentrations of deuterated palmitic acid (d31) in healthy and fatty liver disease (FLD) model rats following a bolus injection. The data illustrates how deuterated tracers can be used to quantify differences in fatty acid uptake in a disease model.

GroupMean AUC (mM·minutes)Standard Deviation
Healthy33.310.5
Fatty Liver Disease57.417.0

Table 2: Dietary Palmitate Oxidation Measured by Deuterated and 13C-Labeled Tracers

This table compares the cumulative recovery of orally administered d31-palmitate (measured in urine) and [1-13C]palmitate (measured in breath) in human subjects. The data demonstrates the utility of deuterated palmitate in assessing fatty acid oxidation.

TracerMean Cumulative Recovery (%)Standard Deviation
d31-Palmitate (uncorrected)10.63.0
[1-13C]Palmitate (acetate-corrected)10.22.8

Experimental Protocols

The following are detailed protocols for in vitro metabolic flux analysis using Palmitic acid-d4.

Protocol 1: In Vitro Isotopic Fatty Acid Labeling of Cancer Cells

This protocol is adapted from a study investigating the incorporation of exogenous palmitate into complex lipids in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Palmitic acid-d4 (7,7,8,8-D₄-Palmitic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, glass-ware for stock solutions

  • Cell scrapers

  • Dry ice

  • -80°C freezer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density of 1.5 x 106 cells per well and allow them to adhere overnight.

  • Preparation of Palmitic Acid-d4 Labeling Medium:

    • Prepare a stock solution of Palmitic acid-d4 in ethanol.

    • Prepare a fatty acid-free BSA solution (e.g., 10% w/v in sterile water).

    • To prepare the labeling medium, first complex the Palmitic acid-d4 with BSA. A typical final concentration for the tracer is 10 µM in serum-free medium containing 0.5% BSA.

  • Cell Treatment:

    • The following day, aspirate the complete medium and serum-starve the cells for a defined period (e.g., 4 hours) if required for the experimental design.

    • Aspirate the serum-free medium and add the Palmitic acid-d4 labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 4 hours).

  • Cell Harvesting:

    • After the incubation period, place the culture plates on dry ice to quench metabolic activity.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping them into a suitable volume of ice-cold solvent (e.g., methanol).

    • Transfer the cell suspension to a microcentrifuge tube.

  • Sample Storage:

    • Centrifuge the cell suspension to pellet the cells.

    • Store the cell pellets at -80°C until lipid extraction and mass spectrometry analysis.

Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry

This is a general protocol for the extraction of total lipids from cell pellets for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cell pellets from Protocol 1

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Internal standards (e.g., other deuterated fatty acids not being traced)

  • Nitrogen gas stream or vacuum concentrator

  • Derivatization agent (for GC-MS, e.g., pentafluorobenzyl bromide)

  • Solvent for reconstitution (e.g., iso-octane for GC-MS, or a mobile phase compatible solvent for LC-MS)

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform and methanol (typically a 1:2 v/v ratio).

    • Add chloroform and water (or 0.9% NaCl) to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • The lower organic phase contains the lipids. Carefully collect this phase.

  • Drying:

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization (for GC-MS):

    • For analysis of fatty acids by GC-MS, derivatization is often necessary to improve volatility and ionization. A common method is esterification to form pentafluorobenzyl (PFB) esters.

  • Reconstitution:

    • Reconstitute the dried (and derivatized, if applicable) lipid extract in a suitable solvent for injection into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a GC-MS or LC-MS system capable of resolving and quantifying the different isotopologues of palmitic acid and its downstream metabolites.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in metabolic flux analysis with Palmitic acid-d4.

Fatty_Acid_Metabolism ext_PA_d4 Exogenous Palmitic Acid-d4 uptake Fatty Acid Uptake ext_PA_d4->uptake int_PA_d4 Intracellular Palmitic Acid-d4-CoA uptake->int_PA_d4 beta_ox β-Oxidation int_PA_d4->beta_ox ester Esterification int_PA_d4->ester elong Elongation/ Desaturation int_PA_d4->elong acetyl_coa_d2 Acetyl-CoA-d2 beta_ox->acetyl_coa_d2 tca TCA Cycle acetyl_coa_d2->tca complex_lipids Complex Lipids (Triglycerides, Phospholipids) ester->complex_lipids other_fa Other Fatty Acids elong->other_fa

Caption: Metabolic fate of Palmitic Acid-d4 within a cell.

Experimental_Workflow cell_culture 1. Cell Culture labeling 2. Labeling with Palmitic Acid-d4 cell_culture->labeling quenching 3. Quenching & Harvesting labeling->quenching extraction 4. Lipid Extraction quenching->extraction analysis 5. MS Analysis extraction->analysis data 6. Data Analysis & Flux Calculation analysis->data

Caption: Experimental workflow for in vitro metabolic flux analysis.

Insulin_Signaling palmitate Palmitic Acid tlr4 TLR4 palmitate->tlr4 jnk JNK tlr4->jnk irs IRS jnk->irs Inhibition pi3k PI3K irs->pi3k insulin_resistance Insulin Resistance irs->insulin_resistance akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Palmitic acid's impact on the insulin signaling pathway.

References

Application Note: Derivatisierung von Palmitinsäure-d4 für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Fettsäuren mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist ein grundlegendes Werkzeug in der metabolischen Forschung, der Entdeckung von Medikamenten und in der klinischen Diagnostik.[1][2] Palmitinsäure, eine der häufigsten gesättigten Fettsäuren im menschlichen Körper, spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen. Die Verwendung von stabilisotopenmarkierten internen Standards, wie Palmitinsäure-d4, ist für die genaue Quantifizierung unerlässlich, da sie Variationen während der Probenvorbereitung und der instrumentellen Analyse korrigiert.[2][3]

Aufgrund ihrer geringen Flüchtigkeit erfordern freie Fettsäuren eine Derivatisierung, um ihre Polarität zu verringern und ihre thermische Stabilität für die GC-Analyse zu erhöhen.[4] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von Palmitinsäure-d4 unter Verwendung von zwei gängigen Methoden: Veresterung zu Fettsäuremethylestern (FAMEs) und Silylierung. Zusätzlich wird ein hochempfindliches Verfahren unter Verwendung von Pentafluorbenzylbromid (PFBBr) vorgestellt.

Methodenübersicht

Für die Derivatisierung von Palmitinsäure-d4 werden drei primäre Methoden vorgestellt:

  • Säure-katalysierte Veresterung: Umwandlung in Fettsäuremethylester (FAMEs) mit Bortrifluorid (BF₃) in Methanol. Diese Methode ist robust und für freie Fettsäuren und an Glycerolipide gebundene Fettsäuren geeignet.

  • Silylierung: Bildung von Trimethylsilylestern (TMS) mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). Dieses Verfahren ist auch für die Derivatisierung anderer funktioneller Gruppen wie Hydroxyl- und Amingruppen wirksam.

  • Pentafluorbenzyl (PFB)-Ester-Bildung: Reaktion mit Pentafluorbenzylbromid (PFBBr) zur Bildung von PFB-Estern, die eine extrem empfindliche Detektion mittels Negativ-Ionen-chemischer Ionisation (NCI)-GC-MS ermöglichen.

Experimentelle Protokolle

Protokoll 1: Säure-katalysierte Veresterung mit BF₃-Methanol

Diese Methode wandelt Carbonsäuren in ihre entsprechenden Methylester (FAMEs) um.

Materialien:

  • Probe, die Palmitinsäure-d4 enthält

  • BF₃-Methanol-Lösung (12-14%)

  • Hexan oder Heptan

  • Wasser (GC-MS-Qualität)

  • Natriumsulfat, wasserfrei

  • Schraubdeckel-Glasröhrchen mit PTFE-Auskleidung

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

Vorgehensweise:

  • Eine bekannte Menge der Probe in ein Schraubdeckel-Glasröhrchen geben. Wenn die Probe wässrig ist, zur Trockne eindampfen.

  • 2 ml BF₃-Methanol-Lösung zur Probe geben.

  • Das Röhrchen fest verschließen und 30 Minuten bei 80 °C erhitzen.

  • Das Röhrchen auf Raumtemperatur abkühlen lassen.

  • 1 ml Wasser und 1 ml Hexan zugeben.

  • Kräftig für 1 Minute vortexen, um die FAMEs in die organische Phase zu extrahieren.

  • Bei 1.500 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu unterstützen.

  • Die obere organische (Hexan-)Schicht vorsichtig in ein sauberes Röhrchen überführen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen.

  • Der Extrakt ist nun für die GC-MS-Analyse bereit.

Protokoll 2: Silylierung mit BSTFA

Dieses Verfahren wandelt saure Protonen in Trimethylsilyl (TMS)-Ester um.

Materialien:

  • Getrocknete Probe, die Palmitinsäure-d4 enthält

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Aprotisches Lösungsmittel (z. B. Acetonitril oder Dichlormethan)

  • Autosampler-Fläschchen mit Kappen

  • Heizblock oder Ofen

  • Vortex-Mischer

Vorgehensweise:

  • Die getrocknete Probe in ein Autosampler-Fläschchen geben. Die Methode ist sehr feuchtigkeitsempfindlich.

  • 50 µL BSTFA mit 1% TMCS in das Fläschchen geben.

  • Das Fläschchen verschließen, 10 Sekunden vortexen und 60 Minuten bei 60 °C erhitzen.

  • Das Fläschchen auf Raumtemperatur abkühlen lassen.

  • Optional kann die Probe mit einem aprotischen Lösungsmittel wie Dichlormethan verdünnt werden.

  • Die Probe ist nun für die GC-MS-Analyse bereit.

Protokoll 3: Derivatisierung mit Pentafluorbenzylbromid (PFBBr)

Dieses Verfahren erzeugt PFB-Ester für eine hochempfindliche Analyse.

Materialien:

  • Probe, die Palmitinsäure-d4 enthält

  • Pentafluorbenzylbromid (PFBBr)

  • N,N-Diisopropylethylamin (DIPEA)

  • Acetonitril

  • Hexan

  • Wasser (GC-MS-Qualität)

  • Heizblock

  • Vortex-Mischer

  • Zentrifuge

Vorgehensweise:

  • Die getrocknete Probe in einem geeigneten Volumen Acetonitril lösen.

  • 10 µL PFBBr-Lösung (z. B. 5% in Acetonitril) und 5 µL DIPEA zugeben.

  • Das Reaktionsgefäß verschließen und 30 Minuten bei 60 °C erhitzen.

  • Die Reaktion auf Raumtemperatur abkühlen lassen.

  • 1 ml Hexan und 1 ml Wasser zugeben.

  • Kräftig vortexen und die Phasen durch Zentrifugation trennen.

  • Die obere Hexan-Schicht in ein sauberes Fläschchen überführen.

  • Der Extrakt ist nun für die GC-MS-Analyse im Negativ-Ionen-chemischen Ionisationsmodus (NCI) bereit.

Datenpräsentation

Die quantitativen Daten sollten in einer klar strukturierten Tabelle zusammengefasst werden. Die Konzentration jeder Fettsäure wird durch die Erstellung einer Kalibrierungskurve mit bekannten Konzentrationen von Fettsäurestandards und einer konstanten Konzentration des deuterierten internen Standards bestimmt. Das Verhältnis der Peakfläche des Analyten zur Peakfläche des internen Standards wird gegen die Konzentration des Analyten aufgetragen.

ParameterPalmitinsäuremethylester (FAME)Palmitinsäure-TMS-EsterPalmitinsäure-PFB-Ester
Derivatisierungsreagenz BF₃-MethanolBSTFA + 1% TMCSPFBBr + DIPEA
Typische Retentionszeit Abhängig von Säule und BedingungenAbhängig von Säule und BedingungenAbhängig von Säule und Bedingungen
Charakteristische m/z-Ionen (EI) 270 (M+), 227, 143, 87, 74328 (M+), 313 (M-15), 117255 ([M-PFB]⁻) im NCI-Modus
Quantifizierungsgrenze (LOQ) ng-Bereichng-Bereichfg-Bereich

Visualisierung

Chemische Reaktionswege

Derivatisierungsreaktionen von Palmitinsäure-d4 cluster_0 Veresterung (FAME) cluster_1 Silylierung (TMS) cluster_2 PFB-Ester-Bildung PA_d4_FAME Palmitinsäure-d4 reagent_FAME + CH3OH, BF3 PA_d4_FAME->reagent_FAME FAME_d4 Palmitinsäure-d4-methylester reagent_FAME->FAME_d4 PA_d4_TMS Palmitinsäure-d4 reagent_TMS + BSTFA PA_d4_TMS->reagent_TMS TMS_d4 Palmitinsäure-d4-TMS-Ester reagent_TMS->TMS_d4 PA_d4_PFB Palmitinsäure-d4 reagent_PFB + PFBBr PA_d4_PFB->reagent_PFB PFB_d4 Palmitinsäure-d4-PFB-Ester reagent_PFB->PFB_d4 Experimenteller Arbeitsablauf für die GC-MS-Analyse sample Biologische Probe add_is Zugabe von Palmitinsäure-d4 (IS) sample->add_is extraction Lipidextraktion add_is->extraction derivatization Derivatisierung (z.B. Veresterung) extraction->derivatization gcms GC-MS-Analyse derivatization->gcms data Datenverarbeitung und Quantifizierung gcms->data

References

Quantitative Analysis of Free Fatty Acids Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of free fatty acids (FFAs) in biological samples using deuterated internal standards. The methodologies described herein leverage the precision of stable isotope dilution coupled with mass spectrometry for accurate and reproducible quantification, a critical aspect in various fields including metabolic research, drug discovery, and clinical diagnostics.

Introduction

Free fatty acids are carboxylic acids with aliphatic chains that play vital roles as energy sources, structural components of cell membranes, and signaling molecules in numerous physiological and pathological processes. Accurate measurement of FFA levels is crucial for understanding their involvement in diseases such as diabetes, obesity, and cardiovascular disorders, as well as for the development of therapeutic interventions.

The use of deuterated fatty acids as internal standards is the gold standard for quantitative analysis. These stable isotope-labeled standards are chemically identical to their endogenous counterparts, ensuring they behave similarly throughout sample preparation and analysis. This co-elution and co-ionization allow for the correction of variability introduced during extraction, derivatization, and instrument analysis, leading to highly accurate and precise results.[1] This application note details protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.

Principle of the Method: Stable Isotope Dilution

The core principle of this method is stable isotope dilution. A known amount of a deuterated FFA (internal standard) is added to the sample at the very beginning of the workflow. The mass spectrometer can differentiate between the endogenous (light) FFA and the deuterated (heavy) internal standard due to their mass difference. By determining the ratio of the endogenous analyte to the known amount of the internal standard, the concentration of the endogenous FFA can be accurately calculated, even if sample loss occurs during the preparation steps.[2]

G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standards Sample->Spike Addition of known quantity Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Analysis->Quantification

Figure 1: General workflow for FFA quantification using deuterated standards.

Experimental Protocols

Here, we provide detailed protocols for sample preparation and analysis using both GC-MS and LC-MS/MS. The choice of method may depend on the specific FFAs of interest, the sample matrix, and available instrumentation.

Materials and Reagents
  • Solvents: HPLC-grade or equivalent methanol (B129727), chloroform, isooctane (B107328), acetonitrile, isopropanol.

  • Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), and derivatization agents such as pentafluorobenzyl bromide (PFB-Br) for GC-MS or 2-picolylamine for LC-MS. Boron trifluoride (BF3) in methanol can also be used for GC-MS after conversion to fatty acid methyl esters (FAMEs).

  • Standards: High-purity individual non-deuterated fatty acid standards for calibration curves and a suite of deuterated fatty acid internal standards (e.g., Palmitic acid-d31, Stearic acid-d35, Oleic acid-d17, Arachidonic acid-d8). These are often available as mixtures.

  • Glassware: Use glass tubes and vials whenever possible to minimize contamination from plastics. Pre-washing glassware with methanol can further reduce background levels of common fatty acids like palmitic and stearic acid.

Sample Preparation

The following are generalized protocols for plasma and tissue samples. Optimization may be required for different sample types.

Protocol 1: Free Fatty Acid Extraction from Plasma

  • To 100 µL of plasma in a glass tube, add a known amount of the deuterated internal standard mixture.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Protocol 2: Free Fatty Acid Extraction from Tissue

  • Weigh approximately 10-20 mg of frozen tissue and place it in a homogenizer tube.

  • Add a known amount of the deuterated internal standard mixture.

  • Add an appropriate volume of a suitable buffer and homogenize the tissue.

  • Follow the liquid-liquid extraction procedure as described for plasma (steps 2-6).

Derivatization (Primarily for GC-MS)

For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.

Protocol 3: PFB-Br Derivatization

  • Reconstitute the dried lipid extract in 25 µL of 1% diisopropylethylamine in acetonitrile.

  • Add 25 µL of 1% PFB-Br in acetonitrile.

  • Cap the tube and incubate at room temperature for 20 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.

LC-MS/MS Analysis

LC-MS/MS allows for the analysis of underivatized FFAs, simplifying sample preparation.

  • Chromatography: A reverse-phase C18 or C8 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each FFA and its corresponding deuterated internal standard.

GC-MS Analysis
  • Gas Chromatography: A capillary column is used for the separation of the derivatized fatty acids.

  • Mass Spectrometry: The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for PFB esters, which provides high sensitivity. Selected Ion Monitoring (SIM) is used to monitor the specific ions for each analyte and internal standard.

Data Presentation and Quantification

Quantitative data should be summarized in clearly structured tables to facilitate easy comparison and interpretation. The concentration of each FFA is determined by constructing a calibration curve. This is done by analyzing a series of known concentrations of non-deuterated FFA standards spiked with a constant amount of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration.

Table 1: Example Calibration Curve Data for Palmitic Acid

Standard Concentration (µM)Peak Area (Palmitic Acid)Peak Area (Palmitic Acid-d31)Peak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,525,4320.050
1.0153,8761,515,3210.102
5.0775,4321,530,9870.506
10.01,543,8761,522,6541.014
25.03,854,3211,518,9872.537
50.07,654,3211,525,4325.018

Table 2: Example Quantification of Free Fatty Acids in Human Plasma

Fatty AcidRetention Time (min)MRM Transition (m/z)Concentration (µM) ± SD (n=3)%RSD
Palmitic Acid (16:0)8.2255.2 -> 255.2150.3 ± 7.55.0
Stearic Acid (18:0)9.5283.3 -> 283.385.1 ± 4.24.9
Oleic Acid (18:1)9.3281.3 -> 281.3250.7 ± 12.55.0
Linoleic Acid (18:2)8.9279.2 -> 279.2180.2 ± 9.05.0
Arachidonic Acid (20:4)7.8303.2 -> 303.225.6 ± 1.87.0

Signaling Pathway Visualization

Fatty acids, particularly polyunsaturated fatty acids like arachidonic acid, are precursors to a vast array of signaling molecules called eicosanoids. These molecules are integral to inflammatory processes and other physiological functions.

G cluster_pathway Simplified Arachidonic Acid Signaling Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-1/2 HPETEs HPETEs AA->HPETEs LOX EETs EETs AA->EETs CYP Epoxy. HETEs HETEs AA->HETEs CYP Hydrox. PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Leukotrienes Leukotrienes HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins

Figure 2: Simplified signaling pathways of arachidonic acid.

Conclusion

The use of deuterated internal standards in conjunction with mass spectrometry provides a robust, sensitive, and accurate method for the quantification of free fatty acids in biological samples. The protocols outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, including careful sample preparation to minimize contamination and the use of appropriate analytical techniques, will ensure the generation of high-quality, reproducible data essential for advancing our understanding of the roles of fatty acids in health and disease.

References

Application Notes and Protocols for Tracing De Novo Lipogenesis Using Palmitic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for various physiological functions, including energy storage and the formation of cellular membranes. Dysregulation of DNL is implicated in a range of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. Consequently, the accurate measurement of DNL rates is vital for both basic research and the development of therapeutic interventions.

Stable isotope tracers are powerful tools for quantifying the dynamics of metabolic pathways in vivo. While deuterated water (D₂O) is commonly used to measure DNL by tracking the incorporation of deuterium (B1214612) into newly synthesized fatty acids, the precise quantification of these fatty acids by mass spectrometry requires a reliable internal standard. Palmitic acid-d4 serves as an excellent internal standard for these assays, enabling accurate and reproducible quantification of endogenous palmitate levels and the enrichment of labeled palmitate derived from DNL. This document provides detailed application notes and protocols for utilizing Palmitic acid-d4 in DNL studies.

Principle of the Method

The methodology involves administering a primary stable isotope tracer, such as deuterated water (D₂O), to label the acetyl-CoA precursor pool for fatty acid synthesis. As DNL proceeds, deuterium from D₂O is incorporated into the newly synthesized fatty acid chains. Palmitate, being the primary product of the fatty acid synthase enzyme, is the key analyte for measuring DNL rates.

To accurately quantify the total amount of palmitate and the fraction that is newly synthesized, a known amount of a stable isotope-labeled internal standard, Palmitic acid-d4, is added to the biological sample (e.g., plasma, tissue homogenate) during the lipid extraction process. Gas chromatography-mass spectrometry (GC-MS) is then used to separate and detect the different isotopic forms of palmitate. By comparing the signal of the endogenous, newly synthesized deuterated palmitate to the known amount of the Palmitic acid-d4 internal standard, precise quantification of DNL can be achieved.

Applications

  • Metabolic Research: Investigating the regulation of fatty acid metabolism under various physiological or pathological conditions.

  • Drug Development: Evaluating the efficacy of DNL inhibitors by quantifying the reduction in fatty acid synthesis in preclinical and clinical studies.

  • Nutritional Science: Studying the impact of different dietary compositions on lipogenesis.

  • Disease Modeling: Characterizing metabolic reprogramming in diseases such as cancer, NAFLD, and obesity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to DNL studies using deuterated tracers.

Table 1: Typical Parameters for In Vivo DNL Studies in Mice

ParameterValueReference
D₂O Administration Intraperitoneal injectionResearchGate
D₂O Dosage 28 ml/kg body weight of 9% NaCl in 99.9% D₂OResearchGate
Target Body Water Enrichment 3-5%Annals of Translational Medicine
Labeling Duration ~19 hoursResearchGate
Palmitic acid-d4 Internal Standard Spiked into sample during extraction(General Practice)
Typical Plasma Palmitate Concentration 30-200 µMPubMed

Table 2: Mass Spectrometry Parameters for Palmitate Analysis

ParameterDescription
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization Conversion to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) derivatives
Ionization Mode Electron Impact (EI)
Monitored Ions (m/z) for Palmitate-TMS To be determined based on specific derivative and instrument
Monitored Ions (m/z) for Palmitic acid-d4-TMS To be determined based on specific derivative and instrument

Signaling Pathways and Workflows

De Novo Lipogenesis Pathway

The diagram below illustrates the key steps in the de novo synthesis of palmitic acid from glucose, the primary carbon source.

DNL_Pathway De Novo Lipogenesis Pathway from Glucose cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mito_AcetylCoA Mitochondrial Acetyl-CoA Pyruvate->Mito_AcetylCoA Citrate Citrate Mito_AcetylCoA->Citrate Cyto_AcetylCoA Cytosolic Acetyl-CoA Citrate->Cyto_AcetylCoA Citrate Shuttle MalonylCoA Malonyl-CoA Cyto_AcetylCoA->MalonylCoA ACC Palmitate Palmitate (C16:0) MalonylCoA->Palmitate FASN

Caption: Overview of the de novo lipogenesis pathway.

Experimental Workflow

The following diagram outlines the general workflow for a DNL study using D₂O and Palmitic acid-d4 as an internal standard.

DNL_Workflow Experimental Workflow for DNL Measurement start Start: Animal Model (e.g., Mouse) d2o_admin D₂O Administration (e.g., IP Injection) start->d2o_admin labeling In Vivo Labeling Period d2o_admin->labeling sampling Sample Collection (Blood, Tissue) labeling->sampling extraction Lipid Extraction with Palmitic acid-d4 Spike-in sampling->extraction derivatization Derivatization to FAMEs/TMS extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis: Quantification of Palmitate and Isotope Enrichment gcms->data_analysis end End: DNL Rate Calculation data_analysis->end

Caption: Workflow for DNL measurement using stable isotopes.

Experimental Protocols

Protocol 1: In Vivo Labeling with Deuterated Water (D₂O) in Mice
  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week. Provide ad libitum access to food and water.

  • D₂O Administration: Prepare a sterile solution of 9% NaCl in 99.9% D₂O. Administer a single intraperitoneal (IP) injection of the D₂O solution at a dose of 28 ml/kg body weight. This will achieve a target body water enrichment of approximately 3-5%.[2]

  • Labeling Period: House the mice in their cages with free access to food and water for the desired labeling period. A common duration is 19 hours, but this can be optimized based on the experimental question.

  • Sample Collection: At the end of the labeling period, anesthetize the mice according to approved institutional protocols. Collect blood via cardiac puncture into EDTA-containing tubes. Tissues of interest (e.g., liver, adipose tissue) can also be harvested and immediately flash-frozen in liquid nitrogen.

  • Sample Processing: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma and tissue samples at -80°C until lipid extraction.

Protocol 2: Lipid Extraction and Derivatization with Palmitic Acid-d4 Internal Standard
  • Preparation of Internal Standard Stock: Prepare a stock solution of Palmitic acid-d4 in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a known concentration.

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice.

    • Tissue: Homogenize frozen tissue samples in a suitable buffer on ice.

  • Lipid Extraction:

    • To a known volume of plasma or tissue homogenate, add the Palmitic acid-d4 internal standard stock solution.

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. For example, add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and then add water to induce phase separation.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a solution of methanolic KOH and heat to saponify the fatty acids from complex lipids.

  • Fatty Acid Extraction: Acidify the sample and extract the free fatty acids with hexane (B92381).

  • Derivatization:

    • Evaporate the hexane under nitrogen.

    • To the dried fatty acids, add a derivatizing agent to create either fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. For TMS derivatization, a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used.[3]

    • Incubate at an elevated temperature (e.g., 75°C for 30 minutes) to complete the reaction.[3]

  • Sample Preparation for GC-MS: Evaporate the derivatization reagent and reconstitute the sample in a small volume of a suitable solvent (e.g., hexane or iso-octane) for injection into the GC-MS.

Protocol 3: GC-MS Analysis and Data Interpretation
  • GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC should be equipped with a capillary column suitable for fatty acid analysis (e.g., DB-17MS).

  • GC Method:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Oven Program: An example program is to start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes. This program should be optimized for the specific column and instrument.

  • MS Method:

    • Ionization: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the ions of interest corresponding to the derivatized forms of unlabeled palmitate, deuterated palmitate from DNL, and the Palmitic acid-d4 internal standard.

  • Data Analysis:

    • Integrate the peak areas for the monitored ions of each palmitate species.

    • Generate a standard curve using known concentrations of unlabeled palmitate and the Palmitic acid-d4 internal standard to determine the absolute concentration of palmitate in the sample.

    • Calculate the fractional synthesis rate (FSR) of palmitate, which represents the percentage of the palmitate pool that is newly synthesized during the labeling period. This is determined from the enrichment of deuterium in the palmitate pool relative to the enrichment of deuterium in the body water pool.

Conclusion

The use of Palmitic acid-d4 as an internal standard provides a robust and accurate method for quantifying de novo lipogenesis in combination with a primary tracer like D₂O. The protocols outlined in this document offer a comprehensive guide for researchers in academia and industry to reliably measure DNL rates, thereby facilitating a deeper understanding of metabolic diseases and the development of novel therapeutics.

References

Application Notes and Protocols for Incorporating Palmitic Acid-d4-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Palmitic acid-d4-2, a stable isotope-labeled saturated fatty acid, in a variety of cell culture-based assays. This document outlines the principles of using this tracer for metabolic studies, detailed experimental protocols, and expected quantitative outcomes.

Palmitic acid, the most common saturated fatty acid in animals, plays a crucial role in cellular metabolism, signaling, and as a structural component of membranes.[] The deuterated analog, this compound, serves as a powerful tool for tracing the uptake, trafficking, and metabolic fate of palmitic acid within cells. Its stable isotope label allows for differentiation from endogenous palmitic acid, enabling precise quantification of its contribution to various lipid pools and metabolic pathways through mass spectrometry-based techniques.

Core Applications:

  • Metabolic Flux Analysis: Quantify the rate of palmitic acid uptake and its incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters.[2][3]

  • Signaling Pathway Investigation: Elucidate the role of exogenous palmitic acid in modulating cellular signaling cascades, including inflammatory and metabolic pathways.[4][5]

  • Drug Discovery and Development: Evaluate the efficacy of therapeutic compounds on fatty acid metabolism and associated signaling pathways in various disease models.

Data Presentation: Quantitative Insights into Palmitic Acid Metabolism

The following tables summarize typical quantitative data obtained from cell culture experiments using deuterated palmitic acid. These values can serve as a reference for experimental design and data interpretation.

Table 1: Cellular Uptake of Deuterated Palmitic Acid

Cell LineConcentration of this compound (µM)Incubation Time (minutes)% of Total Cellular PalmitateAnalytical Method
HCT116251440 (24 hours)Varies by condition (serum vs. no serum)Microscopy of rhodamine-labeled PA
L6 Myotubes3001062.4 ± 4.6Thin Layer Chromatography (TLC)
Human ErythrocytesNot SpecifiedNot Specified~2% turnover per hourIsotope Labeling & Scintillation Counting

Data adapted from various studies investigating fatty acid uptake and metabolism.

Table 2: Palmitic Acid-Induced Changes in Signaling Molecules

Cell TypePalmitic Acid Concentration (µM)Treatment Duration (hours)Signaling MoleculeChange in Activity/Expression
Hepatic Stellate Cells20012NLRP3, IL-1β, Caspase 1, IL-18Significant upregulation
Gastric Cancer CellsNot SpecifiedNot Specifiedp-STAT3, p-JAK2Reduced expression and nuclear localization
Prostate Cancer CellsNot SpecifiedNot SpecifiedPI3K/Akt pathwayInhibition of phosphorylation
Macrophages50-500Not SpecifiedNLRP3 InflammasomeActivation

This table provides examples of signaling pathway modulation by palmitic acid as reported in the literature.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Due to the poor aqueous solubility of long-chain fatty acids, it is essential to complex this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to cell culture media.

Materials:

  • This compound powder

  • Fatty acid-free BSA

  • 0.1 N NaOH

  • 10% BSA solution in sterile PBS or serum-free media

  • Sterile, conical tubes (glass or polypropylene)

  • Water bath or heating block

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound powder in 0.1 N NaOH with gentle heating at 70°C for 30 minutes to create a clear solution.

  • Prepare a 10% BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).

    • Warm the BSA solution to 37°C.

  • Complex this compound with BSA:

    • Slowly add the 10 mM this compound stock solution to the pre-warmed 10% BSA solution to achieve the desired final concentration (e.g., for a 1 mM final stock, add 1 part 10 mM PA to 9 parts 10% BSA).

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Metabolic Tracing of this compound in Cultured Cells

This protocol describes a general workflow for treating cells with the deuterated fatty acid and harvesting them for subsequent analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Cell Treatment:

    • Aspirate the growth medium and wash the cells once with warm PBS.

    • Add fresh, serum-free or complete medium containing the desired final concentration of the this compound-BSA complex (e.g., 50-500 µM).

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest:

    • To stop the experiment, place the culture plates on ice.

    • Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound fatty acids.

    • Lyse the cells directly in the plate using an appropriate lysis buffer compatible with downstream analysis (e.g., for lipid extraction or protein analysis).

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.

Protocol 3: Lipid Extraction and Preparation for Mass Spectrometry

This protocol outlines a common method for extracting total lipids from cell lysates for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell lysate, add chloroform and methanol in a ratio of 1:2 (v/v) (Lysate:Chloroform:Methanol).

    • Vortex the mixture vigorously for 1 minute.

    • Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.

    • Vortex again and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage:

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until further analysis.

  • Sample Preparation for MS Analysis:

    • For GC-MS analysis, lipids are often derivatized to fatty acid methyl esters (FAMEs).

    • For LC-MS analysis, the dried lipid extract can be reconstituted in an appropriate solvent (e.g., isopropanol/acetonitrile/water).

    • An internal standard (e.g., another deuterated fatty acid not expected to be formed from this compound) should be added to normalize for extraction efficiency and instrument variability.

Visualization of Key Concepts

The following diagrams illustrate important pathways and workflows related to the use of this compound in cell culture experiments.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis PA_d4 This compound PA_BSA PA-d4-2-BSA Complex PA_d4->PA_BSA BSA Fatty Acid-Free BSA BSA->PA_BSA Cells Cultured Cells PA_BSA->Cells Treatment Treated_Cells Treated Cells Cells->Treated_Cells Incubation Harvest Cell Harvest & Lysis Treated_Cells->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction MS_Analysis LC-MS / GC-MS Analysis Lipid_Extraction->MS_Analysis Data Data Interpretation MS_Analysis->Data

Caption: Experimental workflow for tracing this compound in cell culture.

tlr4_signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: Palmitic acid-induced TLR4-NF-κB signaling pathway.

pi3k_akt_signaling PA Palmitic Acid IRS1 IRS-1 PA->IRS1 Inhibition Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Activation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake

Caption: Palmitic acid's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application of Palmitic Acid-d4 in Metabolic Disease Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism and is increasingly implicated in the pathogenesis of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and insulin (B600854) resistance. Understanding the intricate dynamics of palmitic acid metabolism—its uptake, esterification into complex lipids, and its role as a signaling molecule—is crucial for developing effective therapeutic strategies. Stable isotope-labeled palmitic acid, such as palmitic acid-d4, serves as a powerful tool for tracing the metabolic fate of this key fatty acid in vivo and in vitro. This document provides detailed application notes and protocols for utilizing palmitic acid-d4 in metabolic disease research.

Application Notes

Palmitic acid-d4 is a non-radioactive, stable isotope-labeled tracer that can be used to quantitatively track the metabolic flux of palmitic acid through various biochemical pathways. The deuterium (B1214612) labels on the palmitic acid molecule increase its mass, allowing for its distinction from endogenous, unlabeled palmitic acid using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Key Applications in Metabolic Disease Research:

  • Metabolic Flux Analysis (MFA): Palmitic acid-d4 is instrumental in MFA studies to quantify the rates of fatty acid uptake, oxidation (beta-oxidation), and incorporation into various lipid species such as triglycerides (TGs), phospholipids (B1166683) (PLs), and sphingolipids. By monitoring the appearance of the deuterium label in these downstream metabolites over time, researchers can gain insights into how these pathways are altered in disease states.

  • Investigating de Novo Ceramide Synthesis and Sphingolipid Metabolism: Palmitic acid is the primary substrate for the de novo synthesis of ceramides (B1148491), a class of bioactive lipids implicated in insulin resistance, inflammation, and apoptosis.[1][2] Tracing the incorporation of palmitic acid-d4 into ceramides and other sphingolipids allows for the direct assessment of the activity of this pathway in metabolic diseases.[1][2]

  • Studying Non-Alcoholic Fatty Liver Disease (NAFLD): In NAFLD, the liver accumulates excess fat, primarily in the form of triglycerides. Palmitic acid-d4 can be administered to animal models or used in cell culture studies to trace the contribution of exogenous fatty acids to hepatic triglyceride synthesis and accumulation.

  • Elucidating Mechanisms of Insulin Resistance: Elevated levels of circulating palmitic acid are associated with insulin resistance in skeletal muscle, adipose tissue, and the liver. Palmitic acid-d4 can be used to investigate how the metabolic fate of palmitic acid is altered in insulin-resistant states and to identify key enzymatic steps that are dysregulated.

Data Presentation

Quantitative data from palmitic acid-d4 tracing studies are typically presented in tables that summarize the isotopic enrichment of various metabolites over time or compare enrichment between different experimental groups.

MetaboliteTime PointIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - Disease ModelFold Change (Disease/Control)
Palmitic Acid-d4 1 hour15.2 ± 2.118.5 ± 2.81.22
4 hours8.7 ± 1.512.1 ± 2.01.39
24 hours2.1 ± 0.54.3 ± 0.92.05
Ceramide (d18:1/16:0)-d4 4 hours1.8 ± 0.43.9 ± 0.72.17
24 hours3.5 ± 0.68.2 ± 1.52.34
Triglyceride (16:0/18:1/16:0)-d4 4 hours5.6 ± 1.110.3 ± 1.91.84
24 hours9.8 ± 1.821.5 ± 3.52.19

Table 1: Representative data on the isotopic enrichment of key lipid species in liver tissue following administration of palmitic acid-d4 in a control versus a metabolic disease animal model. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Stable Isotope Tracing of Palmitic Acid-d4 in a Murine Model of NAFLD

This protocol describes the administration of palmitic acid-d4 to mice and the subsequent analysis of its incorporation into liver lipids.

Materials:

  • Palmitic acid-d4

  • High-fat diet (HFD) and control chow

  • C57BL/6J mice

  • Intragastric gavage needles

  • Anesthesia (e.g., isoflurane)

  • Liquid nitrogen

  • Homogenizer

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standards (e.g., C17:0-containing lipids)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal Model Induction: Induce NAFLD in mice by feeding a high-fat diet for 12-16 weeks. A control group should be fed a standard chow diet.

  • Tracer Administration:

    • Prepare a formulation of palmitic acid-d4 suitable for oral gavage (e.g., complexed to bovine serum albumin or in an oil vehicle).

    • Fast mice for 4-6 hours.

    • Administer a bolus dose of palmitic acid-d4 (e.g., 10 mg/kg body weight) via oral gavage.

  • Tissue Collection:

    • At designated time points (e.g., 1, 4, 8, 24 hours) post-administration, anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Perfuse the liver with ice-cold PBS to remove blood.

    • Excise the liver, weigh it, and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add internal standards for quantification.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for GC-MS Analysis:

    • Hydrolyze the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Monitor the ions corresponding to unlabeled palmitate and palmitic acid-d4 to determine the isotopic enrichment.

In Vitro Tracing of Palmitic Acid-d4 into Ceramides in Cultured Hepatocytes

This protocol details the use of palmitic acid-d4 to trace de novo ceramide synthesis in a cell culture model of hepatic steatosis.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Palmitic acid-d4

  • Bovine serum albumin (BSA), fatty acid-free

  • Lipid extraction solvents (as above)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 80-90% confluency.

    • Prepare a stock solution of palmitic acid-d4 complexed to BSA.

    • Treat the cells with palmitic acid-d4 (e.g., 100 µM) in serum-free medium for various time points (e.g., 2, 6, 12, 24 hours). A control group should be treated with vehicle (BSA alone).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in PBS and pellet them by centrifugation.

    • Perform lipid extraction on the cell pellet using the Folch method as described above.

  • LC-MS/MS Analysis of Ceramides:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Use a C18 reverse-phase column for chromatographic separation of different ceramide species.

    • Employ a tandem mass spectrometer to detect and quantify the different isotopologues of ceramides containing the d4-palmitate moiety.

Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Model (NAFLD) cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation animal_model NAFLD Mouse Model tracer_admin Palmitic Acid-d4 Administration animal_model->tracer_admin Oral Gavage tissue_collection Liver Tissue Collection tracer_admin->tissue_collection Time Course lipid_extraction Lipid Extraction tissue_collection->lipid_extraction derivatization Derivatization (for GC-MS) lipid_extraction->derivatization lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms Direct Analysis gc_ms GC-MS Analysis derivatization->gc_ms mfa Metabolic Flux Analysis gc_ms->mfa pathway_analysis Pathway Enrichment lc_ms->pathway_analysis De_Novo_Ceramide_Synthesis palmitate Palmitic Acid-d4 spt Serine Palmitoyltransferase (SPT) palmitate->spt serine Serine serine->spt keto_sphinganine 3-Ketosphinganine-d4 spt->keto_sphinganine Rate-limiting step sphinganine Sphinganine-d4 keto_sphinganine->sphinganine cer_synthase Ceramide Synthase (CerS) sphinganine->cer_synthase dihydroceramide Dihydroceramide-d4 cer_synthase->dihydroceramide desaturase Dihydroceramide Desaturase (DES) dihydroceramide->desaturase ceramide Ceramide-d4 desaturase->ceramide complex_sphingo Complex Sphingolipids-d4 (e.g., Sphingomyelin) ceramide->complex_sphingo insulin_resistance Insulin Resistance Inflammation ceramide->insulin_resistance

References

Application Notes and Protocols for Lipid Extraction Featuring Palmitic Acid-d4-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is crucial in various fields of biological research and drug development. Palmitic acid, a common saturated fatty acid, plays a significant role in cellular structure, energy metabolism, and signaling pathways. The use of stable isotope-labeled internal standards, such as Palmitic acid-d4-2, is essential for achieving precise and accurate quantification of endogenous fatty acids by correcting for sample loss during extraction and analytical variability.[1][2]

This document provides detailed protocols for three widely used lipid extraction methods: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. These methods are suitable for a variety of biological samples and are compatible with the use of this compound as an internal standard for quantitative analysis, typically performed using mass spectrometry.

Key Lipid Extraction Methods

The choice of lipid extraction method depends on the specific sample type, the lipid classes of interest, and the downstream analytical technique. The ideal solvent should efficiently extract all lipid components while leaving behind other cellular constituents like proteins and sugars.[3]

  • Folch Method: Considered a gold standard, this method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to create a monophasic system that effectively extracts a broad range of lipids.[4][5] A subsequent wash with a salt solution separates the mixture into two phases, with the lower chloroform phase containing the lipids.

  • Bligh and Dyer Method: This method is an adaptation of the Folch method, particularly suitable for samples with high water content, such as tissue homogenates. It uses a different initial ratio of chloroform:methanol (1:2, v/v) to form a single phase with the water in the sample, followed by the addition of more chloroform and water to induce phase separation.

  • MTBE Method: A more recent and safer alternative to chloroform-based methods, the MTBE method offers faster and cleaner lipid recovery. A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection and minimizing contamination.

Quantitative Data Summary

MethodPrincipleTypical Fatty Acid Recovery (%)AdvantagesDisadvantages
Folch Biphasic liquid-liquid extraction with chloroform and methanol.90 - 98Gold standard, high efficiency for a broad range of lipids.Use of toxic chloroform, lower phase collection can be challenging.
Bligh & Dyer Modified Folch method for high-water content samples.95Efficient for tissues and aqueous samples, less solvent usage than Folch.Also uses chloroform, can be less efficient for very non-polar lipids.
MTBE Biphasic liquid-liquid extraction with methyl-tert-butyl ether.90 - 98Safer solvent, upper organic phase is easier to collect, faster.May have slightly different selectivity for certain lipid classes compared to Folch.

Note: The recovery percentages are estimates based on the literature for overall fatty acid and lipid recovery and may vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Folch Lipid Extraction Protocol

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.73% NaCl)

  • This compound internal standard solution (of known concentration in a suitable solvent)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of chloroform:methanol (2:1, v/v). For a 1g sample, use 20 mL of the solvent mixture.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to separate the liquid extract from the solid residue.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the liquid extract (e.g., 4 mL for 20 mL of extract).

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for subsequent analysis.

Bligh and Dyer Lipid Extraction Protocol

This protocol is particularly suitable for samples with high water content.

Materials:

  • Vortex mixer

  • Glass centrifuge tubes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound internal standard solution

  • Centrifuge

  • Glass Pasteur pipette

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To a sample containing 1 mL of water (e.g., cell suspension or tissue homogenate), add the internal standard this compound.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes.

  • Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.

  • Addition of Water: Add 1.25 mL of deionized water and mix for another minute.

  • Phase Separation: Centrifuge the mixture to separate the two phases. The lower phase is the chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower chloroform phase.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for analysis.

MTBE Lipid Extraction Protocol

This method provides a safer and faster alternative to the chloroform-based extractions.

Materials:

  • Vortex mixer

  • Glass tubes with Teflon-lined caps

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • MS-grade water

  • This compound internal standard solution

  • Shaker

  • Centrifuge

  • Micropipette

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place the sample (e.g., 200 µL) into a glass tube and add the this compound internal standard.

  • Methanol Addition: Add 1.5 mL of methanol and vortex the tube.

  • MTBE Addition and Incubation: Add 5 mL of MTBE and incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation Induction: Add 1.25 mL of MS-grade water to induce phase separation.

  • Incubation and Centrifugation: Incubate for 10 minutes at room temperature and then centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: The upper organic phase contains the lipids. Carefully collect the upper MTBE layer.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Visualizations

Experimental Workflow for Lipid Extraction and Analysis

G cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Solvent Add Extraction Solvents (e.g., Folch, Bligh & Dyer, MTBE) Spiking->Solvent Vortex Vortex/Shake Solvent->Vortex Centrifuge Centrifugation for Phase Separation Vortex->Centrifuge Collect Collect Lipid Phase Centrifuge->Collect Dry Dry Extract (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantification Data Processing & Quantification LCMS->Quantification

Caption: General workflow for lipid extraction and quantitative analysis.

Palmitic Acid Metabolism and Signaling Pathway

G cluster_intake Cellular Intake & Activation cluster_pathways Metabolic Fates cluster_signaling Signaling Roles PA_ext Extracellular Palmitic Acid FATP FATP/CD36 PA_ext->FATP PA_int Intracellular Palmitic Acid FATP->PA_int ACSL ACSL PA_int->ACSL PalmCoA Palmitoyl-CoA ACSL->PalmCoA TAG Triglyceride Synthesis (Energy Storage) PalmCoA->TAG PL Phospholipid Synthesis (Membrane Structure) PalmCoA->PL BetaOx β-Oxidation (Energy Production) PalmCoA->BetaOx Ceramide Ceramide Synthesis (Signaling) PalmCoA->Ceramide TLR4 TLR4 Signaling (Inflammation) PalmCoA->TLR4 ER_Stress ER Stress PalmCoA->ER_Stress PKC Protein Kinase C Activation Ceramide->PKC

Caption: Simplified overview of palmitic acid metabolism and signaling.

References

Troubleshooting & Optimization

Improving solubility of Palmitic acid-d4-2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Palmitic acid-d4-2 in aqueous solutions. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

Palmitic acid, including its deuterated form this compound, is a 16-carbon saturated long-chain fatty acid.[1] Its long, nonpolar hydrocarbon chain makes it highly hydrophobic (water-repelling), leading to very low solubility in water and aqueous buffers.[2][3] At room temperature, it exists as a white, waxy solid, further complicating dissolution.[2] The solubility of monomeric palmitate in phosphate (B84403) buffer (pH 7.4) has been estimated to be extremely low, below 1 µM, with a strong tendency to form aggregates.[3]

Q2: What are the primary methods to improve the solubility of this compound for cell culture experiments?

Directly dissolving palmitic acid in aqueous media is generally unsuccessful and leads to precipitation. The two most effective and widely used methods are:

  • Complexation with Bovine Serum Albumin (BSA): This is the most common method. Fatty-acid-free BSA acts as a carrier protein, binding to the palmitic acid and enabling its stable dispersion in culture media. This process mimics the physiological transport of fatty acids in the bloodstream.

  • Formation of Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like palmitic acid within their central cavity, forming a water-soluble inclusion complex. This method can significantly enhance aqueous solubility and stability.

Q3: What is the role of BSA, and why is the Palmitic Acid:BSA molar ratio important?

Bovine Serum Albumin (BSA) has multiple binding sites for fatty acids, which allows it to act as a carrier, sequestering the hydrophobic fatty acid from the aqueous environment and preventing it from precipitating.

The molar ratio of palmitic acid to BSA is a critical experimental parameter. A high ratio means more free or loosely bound palmitic acid, which can be cytotoxic to cells. Different ratios can induce varied cellular responses; for example, a high PA:BSA ratio has been shown to induce a pro-inflammatory profile in microglia, while a lower ratio resulted in an anti-inflammatory profile. Therefore, it is crucial to control this ratio carefully and report it in publications.

Q4: Can I first dissolve this compound in an organic solvent and then add it to my medium?

While this compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF, simply adding this stock solution to your aqueous culture medium will typically cause the compound to immediately precipitate out of solution. This phenomenon, sometimes called 'solvent shock', occurs because the hydrophobic compound is unable to remain dissolved when transferred to a predominantly aqueous environment. This approach is not recommended without the use of a carrier like BSA or cyclodextrin (B1172386).

Troubleshooting Guide

This guide addresses the most common issues encountered when preparing palmitic acid solutions for in vitro experiments.

Problem 1: A precipitate forms immediately after adding the stock solution to the aqueous medium.

This is the most frequent issue, often caused by the low aqueous solubility of palmitic acid.

G start Precipitate Forms Immediately cause1 Cause: Direct addition of organic stock to medium start->cause1 Is a carrier (e.g., BSA) being used? NO cause2 Cause: Incorrect PA-BSA conjugation procedure start->cause2 YES sol1 Solution: Use a carrier molecule. Primary choice is Fatty-Acid-Free BSA. cause1->sol1 sol2_1 Ensure PA stock is fully dissolved (use heat, e.g., 60-70°C). cause2->sol2_1 sol2_2 Pre-warm BSA solution (37°C). cause2->sol2_2 sol2_3 Add PA stock to BSA SLOWLY while stirring/vortexing. cause2->sol2_3 cause3 Cause: Final concentration exceeds solubility limit of the PA-BSA complex. cause2->cause3 If procedure is correct sol3 Solution: Lower the final PA concentration or increase the BSA concentration (adjust ratio). cause3->sol3

Caption: Troubleshooting immediate precipitation of palmitic acid.

Problem 2: The solution becomes cloudy or forms a precipitate over time in the incubator.

This may indicate instability of the palmitic acid-BSA complex under experimental conditions.

  • Cause: The Palmitic Acid:BSA complex may be dissociating, or the solution may be interacting with other media components over time.

  • Solution 1: Ensure the complexation step during preparation was sufficient. An overnight incubation is often recommended to ensure stable binding.

  • Solution 2: If your experiment allows, consider reducing the serum concentration in your culture medium, as components in serum can sometimes interact with the complex.

  • Solution 3: Prepare the palmitic acid-containing medium fresh before each experiment. It is not recommended to store the final aqueous solution for more than one day.

Problem 3: I am observing cellular toxicity that may not be related to the palmitic acid itself.

Toxicity can arise from the solvent used to prepare the stock solution or from an inappropriate PA:BSA ratio.

  • Cause 1: Solvent Toxicity: Organic solvents like DMSO can be toxic to cells, typically at concentrations above 0.5%.

  • Solution 1: Minimize the volume of the organic stock solution added to the medium by preparing a more concentrated stock. Always include a "vehicle control" in your experiments, where you add an equivalent amount of the solvent (e.g., ethanol + BSA without palmitic acid) to control for any effects of the solvent itself.

  • Cause 2: High Unbound Fatty Acid Concentration: As mentioned, a high Palmitic Acid:BSA molar ratio can lead to a higher concentration of unbound fatty acid, which is known to be lipotoxic.

  • Solution 2: Carefully calculate and control your PA:BSA molar ratio. A ratio of less than 7:1 is generally advisable. You may need to optimize this ratio for your specific cell line and experimental endpoint.

Quantitative Data Summary

The solubility of palmitic acid is highly dependent on the solvent and temperature.

Table 1: Solubility of Palmitic Acid in Various Solvents

SolventTemperatureSolubilityReference(s)
Water20 °C7.2 mg/L (~28 µM)
Water60 °C12 mg/L (~47 µM)
Ethanol20 °C9.2 g/100 mL (~359 mM)
Ethanol40 °C31.9 g/100 mL (~1.24 M)
DMSONot Specified~20 mg/mL (~78 mM)
Dimethyl formamide (B127407) (DMF)Not Specified~20 mg/mL (~78 mM)
Ethanol:PBS (1:2, pH 7.2)Not Specified~0.25 mg/mL (~0.97 mM)

Detailed Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-BSA Conjugate

This protocol is adapted from methodologies commonly cited in the literature and is a reliable starting point for most cell culture applications.

Caption: Workflow for preparing a palmitic acid-BSA conjugate solution.

Methodology:

  • Prepare Palmitic Acid (PA) Stock:

    • Calculate the required mass of this compound to make a concentrated stock solution (e.g., 200 mM) in 100% ethanol.

    • In a sterile tube, dissolve the PA in ethanol.

    • Heat the solution in a water bath at 60-70°C and vortex until the PA is completely dissolved and the solution is clear.

  • Prepare BSA Solution:

    • Prepare a solution of fatty-acid-free BSA (e.g., 10% w/v) in serum-free culture medium or a suitable buffer like PBS.

    • Warm the BSA solution to 37°C in a water bath.

  • Complexation:

    • While gently vortexing or stirring the warm BSA solution, add the hot PA-ethanol stock solution dropwise. It is critical to add the PA stock slowly to prevent precipitation.

    • Once mixed, cover the solution and incubate at 37°C with gentle shaking for at least 1 hour. For maximum complexation and stability, an overnight incubation is often recommended.

  • Final Preparation:

    • Sterilize the PA-BSA conjugate solution by passing it through a 0.22 µm syringe filter.

    • This solution is your final, concentrated PA-BSA stock. It can now be diluted to the desired working concentration in your complete cell culture medium.

    • Note: A vehicle control should be prepared simultaneously using the same procedure but substituting pure ethanol for the PA-ethanol stock.

Protocol 2: Solubilization using Methyl-β-Cyclodextrin

This method is an alternative to BSA conjugation and is effective for creating soluble fatty acid complexes.

Methodology:

  • Prepare Cyclodextrin (CD) Solution:

    • Prepare an aqueous solution of randomly methylated β-cyclodextrin (RAMEB) in ultrapure water or buffer at a concentration several times higher than your target fatty acid concentration.

  • Complexation:

    • Add the this compound powder directly to the RAMEB solution.

    • Stir the mixture vigorously at room temperature or with gentle warming (e.g., 37-40°C) for several hours (4-24 hours) until the palmitic acid is fully dissolved. Sonication can be used to expedite the process.

  • Final Preparation:

    • Filter-sterilize the solution using a 0.22 µm filter to remove any undissolved particles.

    • This stock solution can then be diluted into your cell culture medium. A vehicle control with only the cyclodextrin solution should be used in parallel.

References

Preventing isotopic exchange in Palmitic acid-d4-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in Palmitic acid-d4 experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in Palmitic acid-d4 experiments?

Q2: What are the primary factors that can induce isotopic exchange of Palmitic acid-d4?

A: The primary factors that can lead to the loss of deuterium (B1214612) from Palmitic acid-d4 include:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Solvent Choice: Protic solvents (solvents with hydrogen atoms attached to an electronegative atom, like water, alcohols, and carboxylic acids) can serve as a source of protons to exchange with the deuterium atoms on the fatty acid.

  • Enzymatic Reactions: While the C-D bond is generally stable, some biological processes could potentially facilitate exchange, although this is less common for deuterium on a carbon backbone compared to other positions.

Q3: How should I properly store and handle Palmitic acid-d4 to maintain its isotopic integrity?

A: Proper storage and handling are critical to prevent isotopic exchange. Follow these best practices:

  • Storage Temperature: Store Palmitic acid-d4 at or below -20°C.

  • Storage Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions as plasticizers can leach into the solvent.

  • Solvent: If in solution, use a high-purity aprotic solvent such as acetonitrile (B52724) or ethyl acetate. If supplied as a solid, it is more stable.

  • Inert Atmosphere: For long-term storage of solutions, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Handling: Before opening a vial stored at low temperatures, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the compound. Minimize the exposure of the compound to the atmosphere.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected isotopic enrichment in mass spectrometry results.

Possible Cause 1: Isotopic exchange during sample preparation.

  • Troubleshooting Steps:

    • Review Solvent Choice: Ensure that all solvents used for extraction, reconstitution, and dilution are aprotic and of high purity. Avoid aqueous solutions with acidic or basic pH.

    • Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the rate of any potential exchange.

    • Minimize Exposure Time: Reduce the time the sample is in solution before analysis. Prepare samples immediately before running them on the mass spectrometer whenever possible.

Possible Cause 2: Isotopic exchange during cell culture incubation.

  • Troubleshooting Steps:

    • Media Composition: While complete prevention of exchange in aqueous cell culture media is challenging, the stability of C-D bonds on the fatty acid backbone is generally high. The risk is relatively low under standard physiological pH and temperature (pH 7.4, 37°C) for the duration of typical cell culture experiments.

    • Control Experiment: To quantify any potential in-culture exchange, incubate Palmitic acid-d4 in cell-free culture media under the same experimental conditions and analyze the isotopic purity.

Issue 2: Poor recovery of Palmitic acid-d4 from biological samples.

Possible Cause 1: Inefficient extraction.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol: Use a well-validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure efficient recovery of fatty acids from your specific sample type (e.g., cells, plasma, tissue).

    • Use of an Internal Standard: Incorporate a non-deuterated, odd-chain fatty acid or a 13C-labeled palmitic acid internal standard at the beginning of the extraction process to normalize for extraction efficiency.

Possible Cause 2: Adsorption to labware.

  • Troubleshooting Steps:

    • Use Appropriate Labware: Use low-adhesion polypropylene (B1209903) or silanized glassware to minimize the loss of fatty acids due to adsorption.

    • Solvent Rinsing: After transferring your lipid extract, rinse the original container with a small volume of the extraction solvent and pool it with the extract to recover any adsorbed fatty acid.

Quantitative Data Summary

Currently, there is a lack of specific publicly available quantitative data on the rate of isotopic exchange for Palmitic acid-d4 under a wide range of experimental conditions. However, studies on deuterated fatty acids suggest that C-D bonds on the acyl chain are relatively stable. One study examining D/H exchange in fatty acids within phospholipid bilayers exposed to D2O found that while some exchange occurs, the rate is negligible under conditions of natural deuterium abundance[1]. In labeling experiments with high concentrations of the deuterated tracer, the potential for exchange should be minimized by following the best practices outlined above.

Table 1: General Stability of Deuterated Fatty Acids.

ConditionRecommendation for Maximizing StabilityRationale
Storage (Solid) -20°C or lower in a desiccatorMinimizes degradation and exposure to moisture.
Storage (Solution) -20°C in a tightly sealed glass vial with a Teflon-lined cap, under inert gas (e.g., argon)Prevents solvent evaporation, degradation, and contamination.
Solvent High-purity aprotic solvents (e.g., acetonitrile, ethyl acetate)Minimizes the source of protons for H/D exchange.
pH Neutral pHAcidic or basic conditions can catalyze H/D exchange.
Temperature Keep as low as is practical for the experimental stepReduces the rate of chemical reactions, including isotopic exchange.

Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-d4-BSA Complex for Cell Culture Experiments

This protocol is adapted from established methods for preparing fatty acid-BSA complexes for cell culture.

Materials:

  • Palmitic acid-d4

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695), 100%

  • Sterile phosphate-buffered saline (PBS) or other appropriate buffer

  • Sterile water

  • 0.1 M NaOH

  • Water bath or heating block

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a stock solution of Palmitic acid-d4:

    • Dissolve Palmitic acid-d4 in 100% ethanol to a concentration of 100 mM. Warm the solution to 60-70°C to aid dissolution.

  • Prepare a BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free media to a concentration of 10% (w/v). Gently warm to 37°C to dissolve. Do not vortex vigorously as this can denature the protein.

  • Complex Palmitic acid-d4 with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the warm Palmitic acid-d4 stock solution dropwise to the BSA solution while gently stirring. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the Palmitic acid-d4-BSA complex by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Lipid Extraction from Cultured Cells for Mass Spectrometry Analysis

This protocol provides a general method for extracting total lipids from cultured cells.

Materials:

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a small volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at a low speed to pellet the cells and discard the supernatant.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet, add 1 mL of methanol and vortex thoroughly.

    • Add 2 mL of chloroform and vortex again.

    • Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at ~1000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

    • Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying and Reconstitution:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., acetonitrile/isopropanol) for mass spectrometry analysis.

Visualizations

Palmitic Acid Beta-Oxidation Pathway

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Palmitic_acid_d4 Palmitic acid-d4 Palmitoyl_CoA_d4 Palmitoyl-CoA-d4 Palmitic_acid_d4->Palmitoyl_CoA_d4 Acyl-CoA Synthetase Palmitoyl_Carnitine_d4 Palmitoyl-Carnitine-d4 Palmitoyl_CoA_d4->Palmitoyl_Carnitine_d4 CPT1 Mito_Palmitoyl_CoA_d4 Palmitoyl-CoA-d4 Palmitoyl_Carnitine_d4->Mito_Palmitoyl_CoA_d4 CPT2 Trans_Enoyl_CoA_d4 trans-Δ2-Enoyl-CoA-d4 Mito_Palmitoyl_CoA_d4->Trans_Enoyl_CoA_d4 Acyl-CoA Dehydrogenase Hydroxyacyl_CoA_d4 L-β-Hydroxyacyl-CoA-d4 Trans_Enoyl_CoA_d4->Hydroxyacyl_CoA_d4 Enoyl-CoA Hydratase Ketoacyl_CoA_d4 β-Ketoacyl-CoA-d4 Hydroxyacyl_CoA_d4->Ketoacyl_CoA_d4 Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA_d4 Myristoyl-CoA-d4 (C14) Ketoacyl_CoA_d4->Myristoyl_CoA_d4 Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_d4->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle

Caption: Mitochondrial beta-oxidation of Palmitic acid-d4.

De Novo Lipogenesis Pathway

DeNovo_Lipogenesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Acetyl_CoA_cyto Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA_cyto->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) Fatty_Acid_Synthase_Complex Fatty Acid Synthase (FASN) Acetyl_CoA_cyto->Fatty_Acid_Synthase_Complex Malonyl_CoA->Fatty_Acid_Synthase_Complex Palmitate Palmitate (C16:0) Fatty_Acid_Synthase_Complex->Palmitate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Acetyl_CoA_mito Acetyl-CoA Pyruvate_mito->Acetyl_CoA_mito PDH Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Shuttle Citrate_cyto->Acetyl_CoA_cyto ATP-Citrate Lyase (ACLY)

Caption: Simplified pathway of de novo lipogenesis from glucose.

Experimental Workflow for Palmitic Acid-d4 Tracing

Experimental_Workflow Start Start Prepare_Tracer Prepare Palmitic Acid-d4 -BSA Complex Start->Prepare_Tracer Cell_Culture Treat Cells with Palmitic Acid-d4 Prepare_Tracer->Cell_Culture Harvest_Cells Harvest and Quench Metabolism Cell_Culture->Harvest_Cells Lipid_Extraction Extract Total Lipids Harvest_Cells->Lipid_Extraction Sample_Prep_MS Prepare Sample for Mass Spectrometry Lipid_Extraction->Sample_Prep_MS MS_Analysis LC-MS/MS Analysis Sample_Prep_MS->MS_Analysis Data_Analysis Data Analysis and Isotopologue Ratio Calculation MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimizing LC-MS for Palmitic Acid-d4-2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Palmitic acid-d4-2.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound challenging using LC-MS?

A1: The analysis of free fatty acids (FFAs) like this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) can be difficult due to their chemical properties. In typical reversed-phase liquid chromatography (LC), acidic mobile phases are often used for good separation. However, this acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is essential for efficient ionization in the commonly used negative ion mode, leading to low sensitivity.[1]

Q2: Should I use negative or positive ion mode for this compound analysis?

A2:

  • Negative Ion Mode: This is the more conventional approach for fatty acid analysis, as the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻).[1] However, the acidic mobile phases needed for good chromatography can suppress this ionization process.[1]

  • Positive Ion Mode: In this mode, fatty acids can be detected as protonated molecules ([M+H]⁺) or as adducts with cations like sodium ([M+Na]⁺).[1] While direct protonation of underivatized fatty acids can be inefficient, chemical derivatization can significantly enhance sensitivity in positive ion mode.[2]

Q3: What is chemical derivatization and should I consider it for this compound?

A3: Chemical derivatization involves modifying the carboxylic acid group of the fatty acid to make it more suitable for ionization. This is often the most effective strategy for significantly improving sensitivity. For instance, derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can create a permanently positively charged molecule, leading to a substantial improvement in detection sensitivity in positive ion mode. Another option is methylation using agents like trimethylsilyldiazomethane (B103560) (TMSD) to analyze the fatty acid methyl esters (FAMEs).

Q4: What are typical MRM transitions for Palmitic acid and its deuterated forms?

A4: Multiple Reaction Monitoring (MRM) is used for selective quantification. For underivatized palmitic acid in negative ion mode, a common transition is the parent ion to a fragment ion resulting from the loss of water ([M-H₂O]⁻). However, this fragmentation can be inefficient. For derivatized fatty acids, the transitions will depend on the derivatizing agent. It is crucial to optimize these transitions by direct infusion of a standard.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Steps
Inefficient Ionization In negative ion mode, ensure the mobile phase is not overly acidic. Consider adding a small amount of a weak base or using a mobile phase with a higher pH if your chromatography allows. For a significant sensitivity boost, consider chemical derivatization and analysis in positive ion mode.
Poor Desolvation Optimize ESI source parameters. Increase the drying gas flow and temperature. Adjust the nebulizer pressure and capillary voltage to ensure efficient droplet desolvation.
Incorrect MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions for MRM transitions, as well as the collision energy and cone voltage.
Sample Preparation Issues Low recovery of the internal standard can stem from the sample extraction process. Ensure complete extraction and minimize loss during solvent evaporation and reconstitution steps.
Instrument Contamination A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Perform routine maintenance and cleaning of the ion source.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Troubleshooting Steps
Column Overload Injecting a sample that is too concentrated can lead to broad and asymmetric peaks. Dilute your sample and reinject.
Inappropriate Column Chemistry Ensure the selected column (e.g., C8, C18) is suitable for fatty acid analysis. A phenyl column has also been shown to be effective.
Mobile Phase Mismatch The solvent used to reconstitute the final sample should be similar in composition to the initial mobile phase to avoid peak distortion.
Column Degradation A contaminated or degraded column can result in poor peak shape. Try flushing the column or replacing it if performance does not improve.
Retention Time Shifts Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift. Ensure your LC system is stable.

Experimental Protocols

Protocol 1: Optimization of MS Parameters by Direct Infusion
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile (B52724):water).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Ion Source Parameters:

    • Set the instrument to the desired ionization mode (e.g., negative ESI).

    • Adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal intensity of the [M-H]⁻ ion for this compound.

  • Determine MRM Transitions:

    • Perform a product ion scan of the precursor ion for this compound to identify the most abundant and stable fragment ions.

    • Select the most intense or selective transition for quantification.

  • Optimize Collision Energy: For the selected MRM transition, vary the collision energy to find the value that produces the highest intensity for the product ion.

Protocol 2: LC Method Development for this compound
  • Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Note: The use of a volatile buffer like ammonium (B1175870) formate (B1220265) (e.g., 10 mM) instead of formic acid can sometimes improve ionization.

  • Gradient Elution:

    • Start with a gradient that provides good retention and separation of palmitic acid from other matrix components. A sample gradient could be:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 30% B

      • 18.1-22 min: Re-equilibrate at 30% B

  • Injection and Analysis: Inject the sample and acquire data using the optimized MS parameters from Protocol 1.

  • Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal peak shape, resolution, and retention time.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS Optimization cluster_lc_dev LC Method Development cluster_analysis Analysis & Refinement prep_std Prepare Palmitic acid-d4-2 Standard infusion Direct Infusion of Standard prep_std->infusion prep_sample Extract Fatty Acids from Sample Matrix analysis Inject Sample & Acquire Data prep_sample->analysis set_ion_mode Select Ionization Mode (Negative/Positive) infusion->set_ion_mode opt_source Optimize Source Parameters (Gas, Voltage, Temp) set_ion_mode->opt_source det_mrm Determine MRM Transitions & Collision Energy opt_source->det_mrm det_mrm->analysis col_select Select Column (e.g., C18) mob_phase Prepare Mobile Phases (A: Aqueous, B: Organic) col_select->mob_phase gradient Develop Gradient Program mob_phase->gradient gradient->analysis refine Refine Method (Adjust Gradient/Flow) analysis->refine

Caption: Experimental workflow for LC-MS method development.

troubleshooting_workflow node_action node_action start Low or No Signal? ionization Ionization Efficient? start->ionization source_params Source Parameters Optimized? ionization->source_params Yes action_ionization Consider derivatization. Adjust mobile phase pH. ionization->action_ionization No mrm MRM Transitions Correct? source_params->mrm Yes action_source Optimize gas flow/temp and capillary voltage. source_params->action_source No sample_prep Sample Prep OK? mrm->sample_prep Yes action_mrm Infuse standard to confirm precursor/product ions. mrm->action_mrm No instrument_ok Instrument Clean? sample_prep->instrument_ok Yes action_sample_prep Review extraction and reconstitution steps. sample_prep->action_sample_prep No end_ok Problem Resolved instrument_ok->end_ok Yes action_instrument Perform ion source cleaning and routine maintenance. instrument_ok->action_instrument No end_nok Further Investigation Needed action_ionization->end_ok action_source->end_ok action_mrm->end_ok action_sample_prep->end_ok action_instrument->end_nok

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting poor peak shape of Palmitic acid-d4-2 in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of Palmitic acid-d4-2.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue in GC analysis. It's often caused by unwanted interactions between the analyte and active sites within the GC system.[1][2][3][4] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

1. Assess the Derivatization Process:

  • Incomplete Derivatization: Free carboxylic acid groups are highly polar and will interact with active sites. Ensure your derivatization to a less polar ester (e.g., Fatty Acid Methyl Ester - FAME) is complete.

  • Reagent Quality: Use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[5] Store reagents properly to prevent degradation.

2. Evaluate the GC System's Inertness:

  • Active Sites in the Inlet: The inlet liner is a common source of active sites (silanol groups) that can interact with acidic analytes.

    • Solution: Use a fresh, deactivated inlet liner. Consider using a liner with glass wool to aid in sample volatilization, ensuring the wool is also deactivated.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.

  • Column Degradation: The stationary phase can be damaged by aggressive samples (e.g., strong acids or bases), leading to exposed active sites.

    • Solution: If trimming the column doesn't resolve the issue, the column may need to be replaced.

3. Check for System Leaks and Proper Installation:

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause turbulence and unswept volumes, leading to tailing.

    • Solution: Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.

  • Gas Leaks: Leaks in the system can allow oxygen to enter, which can degrade the column's stationary phase at high temperatures, creating active sites.

    • Solution: Perform a leak check of the system.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles start_node [label="Start: Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.5]; end_node [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_node [label="Consult Specialist", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes start_node; check_deriv [label="Verify Derivatization\nCompleteness & Reagent Quality", process_node]; deriv_ok [label="Derivatization OK?", decision_node]; check_liner [label="Use Fresh,\nDeactivated Liner", process_node]; liner_ok [label="Tailing Resolved?", decision_node]; trim_column [label="Trim 10-20 cm\nfrom Column Inlet", process_node]; trim_ok [label="Tailing Resolved?", decision_node]; check_install [label="Check Column\nInstallation & Cut", process_node]; install_ok [label="Tailing Resolved?", decision_node]; replace_column [label="Replace Column", process_node]; end_node; fail_node;

// Edges start_node -> check_deriv; check_deriv -> deriv_ok; deriv_ok -> check_liner [label="Yes"]; deriv_ok -> check_deriv [label="No, Redo"]; check_liner -> liner_ok; liner_ok -> end_node [label="Yes"]; liner_ok -> trim_column [label="No"]; trim_column -> trim_ok; trim_ok -> end_node [label="Yes"]; trim_ok -> check_install [label="No"]; check_install -> install_ok; install_ok -> end_node [label="Yes"]; install_ok -> replace_column [label="No"]; replace_column -> fail_node; }

Caption: Troubleshooting workflow for peak tailing.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is typically caused by either column overload or poor sample solubility.

CauseExplanationRecommended Solution
Column Overload Injecting too much analyte onto the column can saturate the stationary phase, leading to a distorted peak shape.- Reduce the injection volume.- Dilute the sample.- Use a column with a higher capacity (thicker film or wider internal diameter).
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, or if the solvent is incompatible with the stationary phase, it can lead to fronting.- Change the sample solvent to one in which this compound (or its derivative) is more soluble.- Ensure the sample is completely dissolved before injection.- The sample solvent should ideally match the polarity of the stationary phase.
Incorrect Initial Oven Temperature If the initial oven temperature is too high, especially in splitless injection, the analyte may not efficiently condense in a narrow band on the column, which can cause peak distortion.- Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.

Q3: Why are my this compound peaks broad, and how can I improve their sharpness?

A3: Broad peaks can be a sign of several issues, ranging from column inefficiency to problems with the injection process.

CauseExplanationRecommended Solution
Column Inefficiency This can be due to column aging, contamination, or damage. Contaminants can interfere with the partitioning of the analyte into the stationary phase.- Trim the front of the column.- If the column is old or has been exposed to damaging chemicals, replace it.
High Dead Volume Extra-column dead volumes in fittings, connections, or an improperly installed column can cause the analyte band to spread out before reaching the detector.- Check all fittings and connections to ensure they are tight and properly seated.- Verify the column is installed correctly in both the inlet and detector.
Slow Injection A slow injection speed can introduce the sample into the inlet too slowly, resulting in a broad initial band on the column.- Use an autosampler for fast and reproducible injections.- If injecting manually, perform the injection as quickly and smoothly as possible.
Incorrect Flow Rate The carrier gas flow rate may be too low, leading to increased diffusion of the analyte band as it moves through the column.- Optimize the carrier gas flow rate for your column dimensions and analysis.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using Boron Trifluoride (BF₃)-Methanol

This is a common and effective method for preparing FAMEs for GC analysis.

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (B92381)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tube with a PTFE liner

Procedure:

  • Place your dried sample (e.g., 1-25 mg) into the glass tube.

  • Add 2 mL of BF₃-Methanol reagent.

  • Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water.

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC injection.

The following diagram outlines the FAME derivatization workflow:

// Node styles start_node [label="Start: Dried this compound Sample", fillcolor="#FBBC05", fontcolor="#202124"]; step_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Ready for GC Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start_node; add_bf3 [label="Add BF3-Methanol Reagent", step_node]; heat [label="Heat at 60°C for 10 min", step_node]; cool [label="Cool to Room Temperature", step_node]; extract [label="Add Hexane & Water,\nthen Vortex", step_node]; separate [label="Collect Upper Hexane Layer", step_node]; dry [label="Dry with Anhydrous Sodium Sulfate", step_node]; end_node;

// Edges start_node -> add_bf3; add_bf3 -> heat; heat -> cool; cool -> extract; extract -> separate; separate -> dry; dry -> end_node; }

Caption: FAME derivatization workflow.

General GC System Suitability Checklist

To proactively avoid poor peak shape, regularly check the following GC components and parameters:

Component/ParameterCheckpointRationale
Inlet - Septum: Is it cored or leaking?A worn septum can cause leaks and sample loss.
- Liner: Is it clean and deactivated?An active or dirty liner is a primary cause of peak tailing for polar analytes.
Column - Installation: Is the column cut cleanly and installed at the correct depth?Improper installation leads to dead volume and peak distortion.
- Contamination: Does the front of the column appear discolored?Contamination at the column head causes peak tailing and broadening.
Gases - Carrier Gas: Is the tank pressure adequate? Are there any leaks?Consistent flow is critical for reproducible retention times and peak shapes.
- Gas Traps: Are the moisture and oxygen traps saturated?Oxygen and moisture can degrade the column's stationary phase.
Method - Temperatures: Are the inlet and initial oven temperatures appropriate for the sample and solvent?Incorrect temperatures can cause sample discrimination or poor focusing.
- Injection Volume: Is the injection volume appropriate for the column's capacity?Overloading the column leads to peak fronting.

References

Technical Support Center: Minimizing Matrix Effects with Palmitic Acid-d4-2 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Palmit ic acid-d4-2 as an internal standard to minimize matrix effects in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS analysis?

A1: A matrix effect is the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting compounds from the sample matrix.[1][2][3] In lipidomics, phospholipids (B1166683) are a common cause of matrix effects, particularly in electrospray ionization (ESI).[1][4] This interference can compromise the accuracy, precision, and sensitivity of quantitative assays.

Q2: How does Palmitic acid-d4-2, as a stable isotope-labeled internal standard (SIL-IS), help minimize matrix effects?

A2: A SIL-IS like this compound is the "gold standard" for mitigating matrix effects. Because it is chemically and physically almost identical to the endogenous analyte (palmitic acid), it co-elutes and experiences the same ionization suppression or enhancement. By adding a known amount of this compound to every sample, calibrator, and quality control sample before processing, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even with variations in sample preparation and ionization efficiency, thus correcting for the matrix effect.

Q3: What are the key criteria for selecting a good internal standard?

A3: An ideal internal standard should:

  • Be chemically and structurally similar to the analyte.

  • Have a different mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer.

  • Not be naturally present in the sample.

  • Be chemically stable throughout the entire analytical process.

Q4: Can I use a different deuterated fatty acid as an internal standard for palmitic acid analysis?

A4: While using a SIL-IS of the analyte itself is ideal, another deuterated fatty acid with similar chemical properties and a close retention time can sometimes be used. However, the further the internal standard's properties are from the analyte's, the less effective it will be at compensating for matrix effects. It is crucial to validate the chosen internal standard to ensure it behaves similarly to palmitic acid under the specific experimental conditions.

Q5: Besides using a SIL-IS, what other strategies can help reduce matrix effects?

A5: Other common strategies include:

  • Sample Dilution: This is a simple and effective first step to reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of detection.

  • Optimized Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be used to remove matrix components.

  • Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient, changing the mobile phase, or using a different column) can help separate the analyte from interfering compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Variability in Analyte/IS Ratio Across Replicates Inconsistent sample preparation; Pipetting errors when adding the internal standard; Poor mixing of the internal standard with the sample.Ensure consistent and accurate pipetting of the internal standard into all samples before any extraction steps. Vortex each sample thoroughly after adding the internal standard to ensure homogeneity.
Low or No Signal for this compound (Internal Standard) Incorrect concentration of the internal standard solution; Degradation of the internal standard; Instrument sensitivity issues.Verify the concentration of your this compound stock and working solutions. Check the storage conditions and expiration date of the standard. Run an instrument performance qualification test to ensure the mass spectrometer is functioning correctly.
Analyte Signal is Suppressed Even with the Internal Standard The concentration of the internal standard is too high, causing it to contribute to the matrix effect; The matrix effect is too severe for the internal standard to fully compensate.Optimize the concentration of the internal standard; it should be at a level comparable to the endogenous analyte. Consider further sample cleanup or dilution to reduce the overall matrix load.
Non-linear Calibration Curve Improper use of the internal standard; The concentration range of the calibrators is outside the linear range of the instrument; The internal standard signal is not stable across the calibration range.Ensure the same amount of internal standard is added to all calibrators. Re-evaluate the concentration range of your calibration standards. If the issue persists, a different internal standard might be needed.

Quantitative Data Analysis

The table below provides a hypothetical example demonstrating how this compound corrects for matrix effects in plasma samples. The "Matrix Effect (%)" is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100. The "Corrected Concentration" is determined using the analyte/IS ratio and a calibration curve.

SampleAnalyte Peak Area (Raw)IS Peak AreaMatrix Effect (%)Analyte/IS RatioCalculated Concentration (ng/mL)Corrected Concentration (ng/mL)
Solvent Standard 1,200,0001,150,000100%1.04100100
Plasma Sample 1 950,000900,00079% (Suppression)1.0679101
Plasma Sample 2 650,000620,00054% (Suppression)1.0554100
Plasma Sample 3 1,450,0001,400,000121% (Enhancement)1.0412199

As shown, despite significant signal suppression or enhancement in the raw analyte peak area, the Analyte/IS ratio remains stable, leading to accurate and consistent corrected concentrations.

Experimental Protocols

Protocol: Quantification of Palmitic Acid in Human Plasma using this compound Internal Standard

This protocol outlines a general procedure for sample preparation and analysis. Optimization may be required for specific instruments and matrices.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • This compound (Internal Standard - IS) stock solution (e.g., 1 mg/mL in methanol)

  • Palmitic acid analytical standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

2. Preparation of Working Solutions:

  • IS Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of palmitic acid into a surrogate matrix (e.g., stripped plasma or a solvent mixture).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma, calibration standard, or quality control sample.

  • Add 10 µL of the IS working solution (e.g., 1 µg/mL) to each tube.

  • Add 400 µL of ice-cold methanol and vortex for 10 seconds to precipitate proteins.

  • Add 500 µL of MTBE, vortex for 10 seconds, and then shake for 10 minutes at 4°C to extract lipids.

  • Add 125 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Carefully transfer the upper organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like ammonium (B1175870) acetate (B1210297) is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used for fatty acid analysis.

  • MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both palmitic acid and this compound must be optimized.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of palmitic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Lipid_Extraction Lipid Extraction (MTBE) Protein_Precipitation->Lipid_Extraction Evaporation Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for palmitic acid quantification.

matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal Inaccurate Signal Matrix_Effect->Observed_Signal Analyte_IS_Signal Analyte + IS Signal Matrix_Effect_IS Matrix Effect (Affects Both Equally) Analyte_IS_Signal->Matrix_Effect_IS Ratio_Calculation Calculate Ratio (Analyte Area / IS Area) Matrix_Effect_IS->Ratio_Calculation Corrected_Signal Accurate Quantification Ratio_Calculation->Corrected_Signal

Caption: Principle of matrix effect correction with a SIL-IS.

References

Stability of Palmitic acid-d4-2 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Palmitic acid-d4-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your analytical standards and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

A1: For long-term storage, neat (solid) this compound should be stored at 4°C, sealed, and protected from light and moisture.[1] Some suppliers may also recommend room temperature storage as long as the compound is kept away from light and moisture.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and protected from light. Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of your stock solution.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol (B145695) (≥30 mg/mL) and dimethyl sulfoxide (B87167) (DMSO) (≥20 mg/mL). For other common solvents like methanol (B129727) and acetonitrile, it is recommended to test the solubility at your desired concentration.

Q4: What are the primary factors that can affect the stability of this compound?

A4: The stability of deuterated compounds like this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium (B1214612) atoms with hydrogen from the solvent, compromising the isotopic purity of the standard.

  • Oxygen: The presence of oxygen can lead to oxidation, especially for unsaturated fatty acids, though saturated fatty acids like palmitic acid are more stable. Handling under an inert atmosphere is a good practice.

  • Water Content in Solvents: For long-term storage in solvents like DMSO, the presence of water can be more detrimental than oxygen.

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A5: Deuterium-hydrogen exchange is a potential issue for all deuterated standards. For this compound, the deuterium labels are on the carbon chain and are generally stable. However, exposure to strong acidic or basic conditions can facilitate this exchange. It is crucial to validate the stability of the standard under your specific experimental conditions.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound as an internal standard in quantitative analysis.

Issue 1: Low Recovery of Internal Standard

Possible Causes:

  • Inefficient Extraction: The extraction protocol may not be suitable for recovering fatty acids from the sample matrix.

  • Incomplete Derivatization: For GC-MS analysis, the derivatization step to form fatty acid methyl esters (FAMEs) may be incomplete.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.

Troubleshooting Steps:

  • Optimize Extraction:

    • Experiment with different solvent systems to ensure efficient extraction of palmitic acid.

    • Perform a second extraction on the sample pellet to check for residual internal standard.

  • Verify Derivatization:

    • Ensure all reagents and glassware are anhydrous, as water can inhibit the reaction.

    • Optimize the reaction time, temperature, and reagent concentration.

  • Evaluate Matrix Effects:

    • Prepare a sample by spiking the internal standard into a blank matrix extract and compare its signal to the standard in a neat solvent. A significant difference indicates matrix effects.

    • Consider using a cleaner extraction method, such as solid-phase extraction (SPE), for complex matrices.

Issue 2: Inconsistent Analyte/Internal Standard Response Ratio

Possible Causes:

  • Deuterium Exchange: The deuterium labels may be exchanging with protons from the solvent or matrix.

  • Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated standard can lead to differential matrix effects.

  • Standard Degradation: The internal standard may be degrading during sample preparation or storage.

Troubleshooting Steps:

  • Check for Deuterium Exchange:

    • Incubate the deuterated standard in your sample matrix under your experimental conditions. Analyze the sample over time to monitor for any increase in the signal of the unlabeled palmitic acid.

  • Optimize Chromatography:

    • Adjust the mobile phase composition or gradient to achieve co-elution of the analyte and the internal standard.

  • Assess Standard Stability:

    • Prepare quality control (QC) samples and store them under the same conditions as your study samples. Analyze these QC samples at different time points to check for any degradation of the internal standard.

Stability Data

While specific quantitative stability studies for this compound are not extensively published, the following table provides an illustrative summary of expected stability based on general principles for deuterated fatty acids. This data should be used as a guideline, and it is highly recommended to perform in-house stability validation for your specific experimental conditions.

SolventTemperatureStorage DurationExpected StabilityRecommendations
Methanol Room Temp (20-25°C)< 24 hoursModerateUse immediately after preparation.
4°C1 weekGoodSuitable for short-term storage.
-20°C1 monthExcellentRecommended for mid-term storage.
-80°C6 monthsExcellentRecommended for long-term storage.
Ethanol Room Temp (20-25°C)< 24 hoursModerateUse immediately after preparation.
4°C1 weekGoodSuitable for short-term storage.
-20°C1 monthExcellentRecommended for mid-term storage.
-80°C6 monthsExcellentRecommended for long-term storage.
Acetonitrile Room Temp (20-25°C)< 24 hoursModerateUse immediately after preparation.
4°C1 weekGoodSuitable for short-term storage.
-20°C1 monthExcellentRecommended for mid-term storage.
-80°C6 monthsExcellentRecommended for long-term storage.
DMSO Room Temp (20-25°C)< 24 hoursModerateUse immediately; be aware of water absorption.
4°C1 weekGoodSuitable for short-term storage.
-20°C1 monthExcellentRecommended for mid-term storage.
-80°C6 monthsExcellentRecommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To accurately prepare stock and working solutions of this compound.

Materials:

  • This compound (neat)

  • High-purity solvent (e.g., ethanol, methanol, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber vials for storage

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of the neat standard using a calibrated analytical balance.

  • Transfer the weighed standard to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the standard completely. Gentle warming or sonication may be required.

  • Once dissolved, add the solvent to the mark on the volumetric flask.

  • Mix the solution thoroughly.

  • For working solutions, perform serial dilutions from the stock solution using calibrated pipettes and volumetric flasks.

  • Transfer the stock and working solutions to amber vials, purge with an inert gas (e.g., nitrogen), and store at the recommended temperature.

Protocol 2: Validation of Internal Standard Stability

Objective: To confirm the stability of this compound throughout the analytical process.

Materials:

  • This compound working solution

  • Blank matrix (e.g., plasma, cell lysate) from at least six different sources

  • Quality control (QC) samples at low and high concentrations

Procedure:

  • Prepare QC Samples: Spike the blank matrix with known concentrations of the analyte and the this compound internal standard.

  • Time Zero (T0) Analysis: Immediately after preparation, extract and analyze a set of QC samples to establish the baseline response ratio of the analyte to the internal standard.

  • Short-Term Stability (Bench-Top):

    • Leave a set of QC samples at room temperature for a period that mimics your typical sample preparation time (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the response ratios to the T0 samples.

  • Long-Term Stability:

    • Store sets of QC samples at your intended storage temperature (e.g., -20°C or -80°C).

    • Analyze these samples at various time points (e.g., 1 week, 1 month, 3 months).

    • Compare the response ratios to the T0 samples.

  • Freeze-Thaw Stability:

    • Subject a set of QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Analyze the samples and compare the response ratios to the T0 samples.

  • Data Analysis: The internal standard is considered stable if the mean concentration of the QC samples at each time point is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike extract Lipid Extraction spike->extract derivatize Derivatization (for GC-MS) extract->derivatize analysis LC-MS or GC-MS Analysis derivatize->analysis quant Quantification analysis->quant report Reporting quant->report

Caption: Experimental workflow for quantitative analysis using this compound.

stability_logic cluster_factors Factors Affecting Stability cluster_outcomes Potential Stability Issues cluster_validation Validation Checks temp Temperature degradation Chemical Degradation temp->degradation light Light Exposure light->degradation ph pH of Solution exchange Deuterium-Hydrogen Exchange ph->exchange oxygen Oxygen oxygen->degradation lt_stability Long-Term Stability Study degradation->lt_stability ft_stability Freeze-Thaw Stability degradation->ft_stability bt_stability Bench-Top Stability degradation->bt_stability exchange->lt_stability

Caption: Logical relationships in stability testing for this compound.

References

Technical Support Center: Isotopic Impurity Correction in Palmitic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using palmitic acid-d4 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in palmitic acid-d4 and why is it a concern?

A1: Palmitic acid-d4 is a form of palmitic acid where four hydrogen atoms have been replaced with deuterium (B1214612). Isotopic impurities are molecules of palmitic acid that do not have the intended four deuterium atoms. This includes molecules with fewer than four deuterium atoms (d0, d1, d2, d3) and molecules containing naturally abundant heavy isotopes like Carbon-13 (¹³C). These impurities are a concern because they can cause "cross-talk" between the analytical signals of the analyte (unlabeled palmitic acid) and the internal standard (palmitic acid-d4) in mass spectrometry, leading to inaccurate quantification.[1]

Q2: What are the primary sources of isotopic impurities in palmitic acid-d4?

A2: Isotopic impurities in commercially available palmitic acid-d4 can originate from:

  • Incomplete Deuteration during Synthesis: The chemical process to replace hydrogen with deuterium may not be 100% efficient, resulting in molecules with fewer than four deuterium atoms.

  • Natural Isotopic Abundance: The starting materials for synthesis contain natural abundances of heavy isotopes, primarily ¹³C. The natural abundance of ¹³C is approximately 1.1%.

  • Isotope Exchange: Although less common for deuterium on carbon atoms, there is a small possibility of back-exchange with hydrogen from solvents or the sample matrix under certain conditions.

Q3: How can I determine the isotopic purity of my palmitic acid-d4 standard?

A3: The most reliable way to determine the isotopic purity of your palmitic acid-d4 standard is to consult the Certificate of Analysis (CoA) provided by the supplier. Reputable suppliers, such as Cambridge Isotope Laboratories, provide detailed information on the isotopic distribution of their products.[2] If a CoA is unavailable or lacks sufficient detail, high-resolution mass spectrometry can be used to determine the relative abundance of each isotopic species (d0, d1, d2, d3, d4).

Q4: What is the typical isotopic purity of commercially available palmitic acid-d4?

A4: Commercially available palmitic acid-d4 typically has an isotopic purity of 98% or higher for the d4 species.[2][3] This means that the majority of the molecules in the standard are indeed palmitic acid-d4, but a small percentage will consist of other isotopic variants.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: Your calibration curve for palmitic acid, using palmitic acid-d4 as an internal standard, is not linear (r² < 0.99), especially at higher concentrations.

Possible Cause:

  • Isotopic Cross-Talk: At high concentrations of unlabeled palmitic acid, the natural abundance of its heavy isotopes (e.g., ¹³C) can contribute to the signal of the palmitic acid-d4 internal standard. Conversely, the d0 impurity in the internal standard can contribute to the analyte signal. This reciprocal interference can lead to a non-linear relationship between the analyte/internal standard peak area ratio and the analyte concentration.[1]

  • Detector Saturation: At very high concentrations, either the analyte or the internal standard can saturate the mass spectrometer's detector, leading to a non-linear response.

  • Ion Suppression/Enhancement: Differences in the ionization efficiency of the analyte and internal standard, especially in complex matrices, can cause non-linearity.

Solution:

  • Verify Isotopic Purity: Confirm the isotopic distribution of your palmitic acid-d4 from the supplier's CoA.

  • Apply Isotopic Correction: Use a mathematical correction to account for the isotopic overlap. A simplified correction formula is provided in the "Experimental Protocols" section.

  • Optimize Internal Standard Concentration: Ensure the concentration of the internal standard provides a strong and stable signal across the entire calibration range without causing detector saturation.

  • Adjust Calibration Range: If non-linearity persists at the highest concentrations, consider narrowing the calibration range or diluting the samples that fall in the non-linear portion of the curve.

Issue 2: Inaccurate Quantification Results

Symptom: The calculated concentrations of palmitic acid in your quality control (QC) samples or unknown samples are consistently biased (either too high or too low).

Possible Cause:

  • Neglecting Isotopic Correction: Failure to correct for the isotopic impurities in the palmitic acid-d4 standard and the natural isotopic abundance in the analyte is a common source of bias. The d0 impurity in the standard can lead to an overestimation of the analyte concentration.

  • Incorrect Isotopic Distribution Values: Using inaccurate isotopic distribution values in your correction calculations will result in a systematic error.

Solution:

  • Implement Isotopic Correction: Apply the appropriate correction algorithm to your data, accounting for the contributions of each isotopic species.

  • Use Accurate Isotopic Purity Data: Obtain the lot-specific isotopic distribution from the CoA of your palmitic acid-d4 standard for the most accurate correction. If unavailable, use the representative data provided in this guide as a starting point.

  • Analyze a Blank Sample with Internal Standard: Prepare a blank sample (matrix without the analyte) and spike it with your palmitic acid-d4 internal standard. Analyze this sample to assess the contribution of the d0 impurity to the analyte's mass channel.

Data Presentation

Table 1: Representative Isotopic Distribution of Palmitic Acid-d4

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Non-deuteratedd0< 0.5
Mono-deuteratedd1< 1.0
Di-deuteratedd2< 2.0
Tri-deuteratedd3< 5.0
Tetra-deuteratedd4> 90.0

Note: This data is representative and may not reflect the exact isotopic distribution of a specific lot. Always refer to the Certificate of Analysis from your supplier for lot-specific data.

Table 2: Example of Corrected vs. Uncorrected Data

SampleUncorrected Concentration (µM)Corrected Concentration (µM)% Difference
QC Low10.810.1-6.5%
QC Mid55.250.5-8.5%
QC High112.3101.7-9.4%

Experimental Protocols

Protocol 1: Quantification of Palmitic Acid by LC-MS/MS

This protocol provides a general procedure for the quantification of underivatized palmitic acid in a biological matrix using palmitic acid-d4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the palmitic acid-d4 internal standard at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate palmitic acid from other fatty acids.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Palmitic Acid255.2255.2
Palmitic Acid-d4259.2259.2
Protocol 2: Isotopic Correction Calculation

A simplified mathematical correction can be applied to account for the isotopic overlap. The following equations correct the measured peak areas for the analyte and the internal standard:

Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * CF1) Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF2)

Where:

  • CF1 (Correction Factor 1): The ratio of the d0 peak area to the d4 peak area in a pure standard of palmitic acid-d4.

  • CF2 (Correction Factor 2): The ratio of the M+4 peak area to the M+0 peak area in a pure standard of unlabeled palmitic acid (due to natural ¹³C abundance).

Mandatory Visualization

Isotopic_Impurity_Correction_Workflow start Start: LC-MS/MS Data Acquisition raw_data Raw Peak Areas: Analyte (A_meas) IS (IS_meas) start->raw_data correction_step Apply Correction Equations: A_corr = A_meas - (IS_meas * CF1) IS_corr = IS_meas - (A_meas * CF2) raw_data->correction_step correction_factors Determine Correction Factors: CF1 (from IS standard) CF2 (from analyte standard) correction_factors->correction_step corrected_data Corrected Peak Areas: Analyte (A_corr) IS (IS_corr) correction_step->corrected_data ratio_calc Calculate Peak Area Ratio: Ratio = A_corr / IS_corr corrected_data->ratio_calc calibration Construct Calibration Curve: Plot Ratio vs. Concentration ratio_calc->calibration quantification Quantify Unknown Samples calibration->quantification Troubleshooting_Nonlinearity start Non-Linear Calibration Curve (r² < 0.99) check_isotopic_overlap Isotopic Cross-Talk Suspected? start->check_isotopic_overlap apply_correction Apply Isotopic Correction Algorithm check_isotopic_overlap->apply_correction Yes check_saturation Detector Saturation Possible? check_isotopic_overlap->check_saturation No apply_correction->check_saturation optimize_is_conc Optimize IS Concentration check_saturation->optimize_is_conc Yes re_evaluate Re-evaluate Linearity check_saturation->re_evaluate No adjust_range Adjust Calibration Range optimize_is_conc->adjust_range adjust_range->re_evaluate

References

Technical Support Center: Derivatization Reaction Optimization for Palmitic Acid-d4-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Palmitic acid-d4-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. The derivatization principles and protocols outlined here are applicable to palmitic acid and its deuterated analogs.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of free fatty acids like palmitic acid by gas chromatography (GC) is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[1][2][3] This interaction can lead to poor peak shape, tailing, and inaccurate quantification.[2][4] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative, making it suitable for GC analysis.

Q2: What are the most common derivatization methods for palmitic acid?

A2: The two most common methods for derivatizing fatty acids for GC-MS analysis are:

  • Esterification: This method converts the fatty acid into a fatty acid methyl ester (FAME). Common reagents include Boron trifluoride in methanol (B129727) (BF3-methanol), hydrochloric acid in methanol, or sulfuric acid in methanol.

  • Silylation: This method forms a trimethylsilyl (B98337) (TMS) ester. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Q3: Is it possible to analyze derivatized this compound using LC-MS?

A3: Yes, while GC-MS is more common for FAME analysis, LC-MS methods exist. Derivatization for LC-MS often aims to improve ionization efficiency. Reagents that add a permanently charged moiety to the fatty acid can enhance sensitivity in positive ion mode.

Troubleshooting Guide

Issue 1: Low or No Yield of Derivatized Product
Possible Cause Troubleshooting Step
Presence of Water: Many derivatization reagents are moisture-sensitive. Water can hydrolyze the reagents and prevent the reaction from proceeding. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider drying the sample extract with anhydrous sodium sulfate (B86663) before derivatization.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration. Solution: Optimize reaction conditions by systematically varying time, temperature, and reagent molar excess. To check for completion, analyze aliquots at different time points until the product peak area no longer increases.
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Solution: Use fresh, high-quality reagents. Store reagents according to the manufacturer's instructions, often under an inert atmosphere and refrigerated.
Issue 2: Poor Peak Shape (Tailing) in GC-MS Analysis
Possible Cause Troubleshooting Step
Incomplete Derivatization: Residual underivatized palmitic acid will interact with the GC column, causing peak tailing. Solution: Re-optimize the derivatization protocol to ensure complete conversion (see Issue 1).
Active Sites in the GC System: Free fatty acids can interact with active sites in the GC inlet or column. Solution: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Issue 3: Extraneous Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Reagent Artifacts: Excess derivatizing reagent or byproducts can appear as peaks in the chromatogram. Solution: Prepare and inject a reagent blank (all reaction components except the sample) to identify these peaks. A post-derivatization cleanup step, such as a liquid-liquid extraction, can remove excess reagent.
Sample Contamination: The sample itself may contain impurities that are also derivatized. Solution: Ensure proper sample preparation and cleanup prior to derivatization. Consider using Solid-Phase Extraction (SPE) for complex matrices.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of palmitic acid to its fatty acid methyl ester (FAME).

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 60-100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the formation of a trimethylsilyl (TMS) ester of palmitic acid.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • Autosampler vials with caps

Procedure:

  • Place the dried sample in an autosampler vial.

  • Add a suitable volume of aprotic solvent (e.g., 100 µL).

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected or diluted with a suitable solvent before GC-MS analysis.

Quantitative Data Summary

The following tables summarize key parameters for optimizing the derivatization of palmitic acid, based on published studies.

Table 1: Optimized Conditions for Esterification of Palmitic Acid

ParameterOptimized ValueReference
Methanol to Palmitic Acid Molar Ratio 8:1
Catalyst Loading (Amberlite™ IR-120) 10 wt.% of palmitic acid
Reaction Temperature 61.0 °C
Reaction Time 10.5 hours
Stirring Speed 600 rpm
Conversion Efficiency 98.3 ± 0.4%

Table 2: Comparison of Common Derivatization Reagents for GC-MS

Reagent/MethodTypical Reaction TemperatureTypical Reaction TimeKey Advantage
BF3-Methanol 60-100°C30-60 minutesRobust for free fatty acids.
BSTFA + 1% TMCS 60°C60 minutesDerivatizes multiple functional groups (e.g., hydroxyls).

Visualized Workflows

EsterificationWorkflow start Dried Sample (this compound) add_reagent Add BF3-Methanol start->add_reagent heat Heat (60-100°C, 30 min) add_reagent->heat cool Cool to RT heat->cool extract Add Water & Hexane Vortex cool->extract separate Separate Layers extract->separate dry Transfer Hexane Layer Add Anhydrous Na2SO4 separate->dry analyze GC-MS Analysis dry->analyze

SilylationWorkflow start Dried Sample (this compound) add_solvent Add Aprotic Solvent start->add_solvent add_reagent Add BSTFA +/- TMCS add_solvent->add_reagent vortex_heat Vortex & Heat (60°C, 60 min) add_reagent->vortex_heat cool Cool to RT vortex_heat->cool analyze GC-MS Analysis cool->analyze

TroubleshootingLogic start Low/No Product Yield? check_water Anhydrous Conditions? start->check_water Yes check_reaction Reaction Conditions Optimized? (Time, Temp, Conc.) check_water->check_reaction Yes fix_water Dry Glassware/Solvents Use Anhydrous Na2SO4 check_water->fix_water No check_reagents Reagents Fresh? check_reaction->check_reagents Yes fix_reaction Increase Time/Temp Increase Reagent Molar Excess check_reaction->fix_reaction No fix_reagents Use New Reagents check_reagents->fix_reagents No fail Consult Further check_reagents->fail Yes success Problem Solved fix_water->success fix_reaction->success fix_reagents->success

References

Technical Support Center: Challenges in Using Deuterated Standards for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterium-labeled internal standards in fatty acid profiling experiments. By understanding and mitigating these potential pitfalls, researchers can enhance the accuracy and reliability of their quantitative analyses.

Troubleshooting Guide

A quick reference guide to diagnose and resolve common issues.

Problem Potential Causes Recommended Solutions
Poor Reproducibility of Analyte/Internal Standard Area Ratio Differential matrix effects, inconsistent sample preparation, or instrumental variability.[1]Optimize sample cleanup to remove interfering matrix components. Ensure precise and consistent addition of the internal standard to all samples and standards. Verify instrument stability.
Analyte and Deuterated Standard Do Not Co-elute The "chromatographic isotope effect" where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2][3] Column degradation can also affect separation.[1]Adjust the chromatographic gradient, temperature, or mobile phase composition to minimize the retention time shift.[4] If co-elution is not achievable, ensure peak integration windows are set appropriately for both the analyte and the standard. Consider replacing the analytical column if performance has degraded.
Unexpectedly High or Low Analyte Concentrations Impurities in the deuterated standard (e.g., presence of the unlabeled analyte). Differential extraction recovery between the analyte and the standard. Inaccurate standard concentration.Verify the purity of the deuterated standard. Assess the extraction recovery for both the analyte and the standard to ensure they are comparable. Prepare fresh calibration standards and verify their concentrations.
Loss of Deuterium (B1214612) Label (Isotopic Exchange) Deuterium atoms are on exchangeable positions (e.g., -OH, -NH, -COOH). Storage or analysis in acidic or basic solutions can catalyze the exchange.Use standards with deuterium labels on stable, non-exchangeable carbon atoms. Assess the stability of the standard in the solvents and matrices used in your assay.
Low Signal Intensity of Deuterated Standard Ion suppression from matrix components. Suboptimal concentration of the internal standard. Improper storage and handling leading to degradation. Instrumental issues such as a dirty ion source.Perform a post-extraction spike analysis to determine if matrix effects are the cause. Optimize the concentration of the internal standard. Ensure proper storage conditions (-20°C, protected from light) and avoid repeated freeze-thaw cycles. Perform routine instrument maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the "chromatographic isotope effect" and how does it affect my results?

A1: The "chromatographic isotope effect" is a phenomenon where a deuterium-labeled standard has a slightly different retention time than the unlabeled analyte, typically eluting earlier in reversed-phase liquid chromatography. This occurs because the substitution of hydrogen with the heavier deuterium isotope can alter the molecule's physicochemical properties, such as its polarity. If the analyte and standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.

Q2: How can I determine if matrix effects are impacting my analysis?

A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be assessed using a post-extraction spike experiment. This helps to determine the extent of ion suppression or enhancement.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the extract.

    • Set C (Pre-Extraction Spike): A blank matrix is spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Hypothetical Data from a Matrix Effect Experiment Analyte Peak Area Internal Standard Peak Area Analyte/IS Ratio
Set A (Neat) 1,000,0001,200,0000.83
Set B (Post-Spike) 500,000900,0000.56
Matrix Effect (%) 50% (Suppression)75% (Suppression)-

In this example, both the analyte and the internal standard experience ion suppression, but to different extents, which would lead to an overestimation of the analyte concentration.

Q3: What should I do if I suspect my deuterated standard is impure?

A3: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of your analyte's concentration, particularly at low levels.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that does not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the signal at the Lower Limit of Quantification (LLOQ) for your assay. A higher response suggests significant contamination of the internal standard.

If impurity is confirmed, it is advisable to source a higher purity standard or consider using a ¹³C or ¹⁵N-labeled standard, as these are less prone to this issue.

Q4: Can you provide a general protocol for fatty acid extraction and derivatization?

A4: Yes, here is a common protocol for the extraction and preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Experimental Protocol: Fatty Acid Extraction and Transesterification to FAMEs

  • Sample Preparation: To a sample (e.g., 100 µL of plasma), add an appropriate amount of deuterated internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Saponification and Transesterification:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 10 minutes to hydrolyze the lipids.

    • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).

    • Heat again at 100°C for 5 minutes to methylate the free fatty acids.

    • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Visualizations

Fatty_Acid_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization Dried Lipid Extract Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for fatty acid profiling.

Troubleshooting_Tree Start Inaccurate Results? CheckPurity Check Standard Purity Start->CheckPurity High background at analyte mass? CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution Poor reproducibility? PuritySol Source higher purity standard. CheckPurity->PuritySol Impurity confirmed CheckMatrix Evaluate Matrix Effects CheckCoelution->CheckMatrix Retention time shift observed? ChromoSol Optimize chromatography. CheckCoelution->ChromoSol No CheckRecovery Assess Extraction Recovery CheckMatrix->CheckRecovery Significant ion suppression? MatrixSol Improve sample cleanup. CheckMatrix->MatrixSol Yes RecoverySol Optimize extraction method. CheckRecovery->RecoverySol

Caption: Troubleshooting decision tree for common issues.

Isotopic_Overlap A_M M A_M1 M+1 A_M2 M+2 S_M4 M+4 A_M2->S_M4 Potential Isotopic Overlap (if M+2 of analyte interferes with M+4 of standard) S_M5 M+5 S_M6 M+6

Caption: Isotopic overlap between analyte and standard.

References

Technical Support Center: Normalizing Data with Palmitic Acid-d4-2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Palmitic acid-d4-2 as an internal standard in quantitative analyses. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, data normalization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for data normalization?

A1: this compound is a stable isotope-labeled (SIL) internal standard. The principle of its use relies on the assumption that the SIL internal standard behaves nearly identically to the endogenous analyte (palmitic acid) during sample preparation, chromatography, and mass spectrometry analysis. By adding a known amount of this compound to each sample before processing, it allows for the correction of variability introduced during the experimental workflow, such as sample loss during extraction and fluctuations in instrument response. The concentration of the endogenous palmitic acid is then calculated based on the ratio of its peak area to the peak area of the internal standard.

Q2: When should I add the this compound internal standard to my samples?

A2: The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or purification steps.[1] This ensures that it experiences the same potential for loss as the endogenous analyte throughout the entire process, leading to more accurate correction.

Q3: Can I use this compound to normalize other fatty acids?

A3: While it is most accurate to use a specific SIL internal standard for each analyte, in untargeted or semi-quantitative lipidomics, researchers may use a representative standard for a class of lipids.[2] this compound is most suitable for normalizing palmitic acid. If used for other fatty acids, it is crucial to validate the method to ensure comparable extraction efficiency and ionization response. The accuracy of quantification will decrease as the chemical and physical properties of the analyte diverge from palmitic acid.

Troubleshooting Guide

Issue 1: Inconsistent or Inaccurate Quantitative Results

Q: My quantitative results for palmitic acid are highly variable between replicates. What could be the cause?

A: Inconsistent results, despite using an internal standard, can stem from several factors:

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from other molecules in the sample matrix.[3] Studies have shown that matrix effects for an analyte and its SIL internal standard can differ significantly in complex matrices like plasma.[3]

  • Internal Standard Purity: The presence of unlabeled palmitic acid as an impurity in your this compound standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[3]

  • Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to each sample will directly translate to variability in the final calculated concentrations.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Prepare three sets of samples:

    • Set A: Standard solution of palmitic acid and this compound in a neat solvent.

    • Set B: Blank matrix extract with the standard solution spiked in after extraction.

    • Set C: Blank matrix with the standard solution spiked in before extraction. By comparing the signal response between these sets, you can determine the extent of ion suppression or enhancement and the recovery of your extraction method.

  • Verify Internal Standard Purity: Check the certificate of analysis for your this compound standard. If purity is a concern, consider sourcing a higher purity standard.

  • Pipetting Technique: Ensure you are using calibrated pipettes and a consistent technique for adding the internal standard to all samples, standards, and quality controls.

Issue 2: Chromatographic Problems

Q: The this compound peak is eluting at a slightly different retention time than the endogenous palmitic acid peak. Is this a problem?

A: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. While a small, consistent shift may not be problematic, a significant or inconsistent shift can lead to differential matrix effects and inaccurate quantification.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the chromatographic gradient (e.g., make it shallower) or the column temperature to minimize the retention time difference.

  • Ensure Proper Peak Integration: Verify that the peak integration windows in your software are set correctly to capture the entire peak for both the analyte and the internal standard.

Issue 3: Poor Signal Intensity

Q: The signal for my this compound internal standard is very low. What should I do?

A: Low signal intensity can be due to several factors:

  • Incorrect Concentration: The concentration of the internal standard added to the sample may be too low.

  • Poor Extraction Recovery: The chosen extraction method may not be efficient for fatty acids.

  • Ion Suppression: Components in your sample matrix may be suppressing the ionization of the internal standard.

  • Instrument Issues: The mass spectrometer may need tuning or cleaning.

Troubleshooting Steps:

  • Optimize Internal Standard Concentration: Prepare a dilution series of the internal standard to determine the optimal concentration that provides a strong, stable signal without saturating the detector.

  • Validate Extraction Method: Perform a recovery experiment to ensure your lipid extraction method is efficient for palmitic acid. The Folch and Bligh & Dyer methods are commonly used for lipid extraction.

  • Dilute the Sample: If ion suppression is suspected, try diluting the sample to reduce the concentration of interfering matrix components.

  • Check Instrument Performance: Ensure the mass spectrometer is properly calibrated and tuned. Check for any clogs or leaks in the system.

Experimental Protocols

1. Lipid Extraction from Plasma (Modified Folch Method)

This protocol is designed for the extraction of total lipids from a 100 µL plasma sample.

Materials:

  • Plasma samples

  • This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge capable of operating at 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile:Isopropanol (1:1, v/v)).

2. LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acids.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for palmitic acid and this compound should be optimized on your instrument. Example transitions are provided in the table below.

Data Presentation

Table 1: Example MRM Transitions for Palmitic Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Palmitic Acid255.2255.2
This compound259.2259.2

Note: The optimal collision energy for each transition should be determined experimentally.

Table 2: Typical Performance Data for Palmitic Acid Quantification

ParameterTypical ValueReference
Recovery using Folch Extraction~95%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 - 6.12 ng/mL
Linearity (r²)>0.99

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound IS sample->add_is extraction Lipid Extraction (Modified Folch) add_is->extraction dry_down Dry Down extraction->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration lcms->peak_integration normalization Normalization (Analyte Area / IS Area) peak_integration->normalization quantification Quantification normalization->quantification

Caption: Experimental workflow for the quantification of palmitic acid.

Palmitic_Acid_Metabolism cluster_synthesis De Novo Lipogenesis cluster_fate Metabolic Fates glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa palmitic_acid Palmitic Acid (C16:0) acetyl_coa->palmitic_acid beta_oxidation Beta-Oxidation (Energy Production) palmitic_acid->beta_oxidation elongation Elongation (e.g., Stearic Acid) palmitic_acid->elongation desaturation Desaturation (e.g., Palmitoleic Acid) palmitic_acid->desaturation storage Esterification (Triglycerides, Phospholipids) palmitic_acid->storage

Caption: Simplified metabolic pathway of palmitic acid.

References

Validation & Comparative

A Head-to-Head Comparison: Palmitic Acid-d4 vs. C13-Palmitic Acid as Internal Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Mass Spectrometry-Based Palmitic Acid Analysis.

In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Palmitic acid, a ubiquitous saturated fatty acid, is a key analyte in numerous metabolic studies. Its quantification by mass spectrometry relies heavily on the use of stable isotope-labeled internal standards to correct for variability during sample preparation and analysis. The two most common choices for this purpose are deuterium-labeled (Palmitic acid-d4) and Carbon-13-labeled (C13-palmitic acid) analogs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. An ideal internal standard should co-elute with the analyte of interest, exhibit the same ionization efficiency, and behave identically during extraction, thereby compensating for any sample loss or matrix effects.

Performance Face-Off: Palmitic Acid-d4 vs. C13-Palmitic Acid

While both deuterated and C13-labeled standards are designed to mimic the behavior of endogenous palmitic acid, subtle but significant differences in their physicochemical properties can lead to variations in analytical performance.

Key Performance Characteristics

FeaturePalmitic Acid-d4 (Deuterium-Labeled)C13-Palmitic Acid (Carbon-13-Labeled)Rationale
Co-elution with Analyte Potential for a slight chromatographic shift (isotope effect), leading to earlier elution.Identical retention time to the unlabeled analyte.The larger relative mass difference between hydrogen and deuterium (B1214612) can alter chromatographic behavior. C13 is closer in mass to C12, resulting in negligible chromatographic separation.
Isotopic Stability Low risk, but deuterium atoms can be susceptible to exchange with protons under certain conditions.Extremely stable; C13 atoms are integrated into the carbon backbone and are not prone to exchange.Deuterium exchange can compromise the integrity of the standard, leading to inaccurate quantification.
Matrix Effect Compensation Can be less effective if chromatographic shift occurs, as the standard and analyte may experience different ion suppression or enhancement.More robust and reliable compensation as both analyte and internal standard experience the same matrix environment due to co-elution.An ideal internal standard should be affected by the matrix in the exact same way as the analyte.
Commercial Availability & Cost Generally more widely available and often more cost-effective.Availability has increased, but can be more expensive than deuterated counterparts.Synthetic routes for deuterated compounds are often less complex.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of palmitic acid using either Palmitic acid-d4 or C13-palmitic acid as an internal standard. It is important to note that this data is compiled from multiple studies and direct head-to-head comparative data is scarce.

Table 1: Performance Characteristics of a Method Using Palmitic Acid-d4 Internal Standard

ParameterTypical PerformanceReference
Precision (CV%) < 15%[1]
Accuracy (Recovery %) 85-115%[1]
**Linearity (R²) **> 0.99[1]
Matrix Effect Generally compensated, but can be analyte and matrix dependent.[2]

Table 2: Performance Characteristics of a Method Using C13-Palmitic Acid Internal Standard

ParameterTypical PerformanceReference
Precision (CV%) < 10%[3]
Accuracy (Bias %) < 10%
**Linearity (R²) **> 0.995
Matrix Effect More effective correction due to co-elution.

Experimental Protocols

Accurate quantification of palmitic acid requires robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.

Protocol 1: Total Fatty Acid Extraction from Plasma

This protocol is a widely used method for the extraction of total fatty acids from plasma or serum.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Internal Standard Spiking: Add a known amount of either Palmitic acid-d4 or C13-palmitic acid (e.g., 10 µL of a 10 µg/mL solution in methanol) to the sample.

  • Extraction: Vortex the mixture for 1 minute and incubate at room temperature for 20 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Saponification (for total fatty acids): Add 1 mL of 1 M KOH in methanol and heat at 60°C for 1 hour.

  • Acidification and Re-extraction: After cooling, add 1 mL of 1 M HCl and 2 mL of hexane (B92381). Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the free fatty acids.

  • Final Preparation: Evaporate the hexane and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Palmitic Acid
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for fatty acid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Palmitic Acid: Q1: 255.2 m/z -> Q3: 255.2 m/z (precursor ion scan) or a characteristic fragment.

      • Palmitic Acid-d4: Q1: 259.2 m/z -> Q3: 259.2 m/z.

      • C13-Palmitic Acid (fully labeled): Q1: 271.2 m/z -> Q3: 271.2 m/z.

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Palmitic Acid-d4 or C13-Palmitic Acid) Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC Liquid Chromatography (Separation) Derivatize->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical analytical workflow for palmitic acid quantification using an internal standard.

G cluster_0 Chromatographic Elution cluster_1 Ideal Co-elution cluster_2 Potential Chromatographic Shift C13_PA C13-Palmitic Acid (IS) PA Palmitic Acid (Analyte) C13_PA->PA d4_PA Palmitic Acid-d4 (IS)

Caption: Ideal co-elution of C13-IS and potential chromatographic shift of Deuterated-IS.

Conclusion and Recommendation

The selection of an internal standard is a critical factor influencing the quality of quantitative data in lipidomics. While Palmitic acid-d4 is a widely used and often more economical choice, it carries the potential for analytical inaccuracies arising from chromatographic shifts and, to a lesser extent, isotopic instability.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in palmitic acid quantification, C13-palmitic acid is the superior choice . Its perfect co-elution with the endogenous analyte ensures more effective compensation for matrix effects, leading to more robust and trustworthy data. While the initial investment may be higher, the enhanced data quality and reliability can be invaluable for critical research and development applications. Careful method validation is crucial regardless of the chosen internal standard to ensure the data's integrity.

References

Cross-Validation of Palmitic Acid-d4-2 with Alternative Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is paramount in metabolic research, drug development, and clinical diagnostics. Palmitic acid, a ubiquitous saturated fatty acid, is a key analyte in these fields. The stable isotope-labeled internal standard, Palmitic acid-d4-2, is frequently employed in mass spectrometry-based methods to ensure high accuracy and precision. This guide provides an objective comparison of quantification methods for palmitic acid, cross-validating the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a deuterated internal standard like this compound, alongside other analytical techniques.

Quantitative Performance of Analytical Methods

The choice of a quantification method is often dictated by the specific requirements of the study, including sensitivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for common analytical methods used for palmitic acid quantification. The use of a deuterated internal standard, such as this compound, is most directly applicable to mass spectrometry-based methods (LC-MS and GC-MS) to correct for sample loss during preparation and variations in instrument response.

Validation ParameterLC-MS/MS with this compoundGC-MS with this compound (as FAME)Gas Chromatography-Flame Ionization Detector (GC-FID)Colorimetric Assay
Specificity High (based on precursor/product ion transitions)High (based on mass spectral data)Moderate (based on retention time)Low (can be prone to interference)
Linearity (r²) ≥ 0.995[1]≥ 0.999[2]≥ 0.999[3]Typically ≥ 0.99
Range Wide, dependent on analyte and instrumentWide, dependent on analyte and derivatizationWide, dependent on analyteNarrower, dependent on the specific kit
Accuracy (% Recovery) 92% to 120%[4]98.3 - 101.6%[2]96.4 - 103.6%85 - 115% (Typical)
Precision (RSD) Intra-day: <12%, Inter-day: <20%Repeatability: < 2%, Intermediate: < 3%Repeatability: < 2%, Intermediate: < 3%Intra-assay: < 10%, Inter-assay: < 15% (Typical)
Limit of Detection (LOD) 0.001 mM to 0.003 mMLow ng/mL to pg/µL rangeGenerally in the low µg/mL rangeDependent on the specific kit, typically in the µM range
Limit of Quantification (LOQ) Typically below 10% of plasma concentrationsTypically in the low µg/mL rangeDependent on the specific kit, typically in the µM rangeDependent on the specific kit, typically in the µM range
Derivatization Required NoYes (to form FAMEs)Yes (to form FAMEs)No
Throughput HighModerateModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the quantification of palmitic acid using LC-MS/MS and GC-MS with a deuterated internal standard.

Protocol 1: Quantification of Palmitic Acid in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from methodologies that emphasize direct analysis without derivatization.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma sample in a clean tube, add a known amount of this compound internal standard solution.

    • Add 400 µL of cold methanol (B129727) to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

    • LC Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

      • Gradient: A suitable gradient to separate palmitic acid from other fatty acids.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Palmitic Acid: Precursor ion (m/z 255.2) → Product ion (e.g., m/z 255.2 or a specific fragment).

        • This compound: Precursor ion (m/z 259.2) → Product ion (e.g., m/z 259.2 or a corresponding fragment).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of palmitic acid to this compound against the concentration of palmitic acid standards.

    • Determine the concentration of palmitic acid in the samples from the calibration curve.

Protocol 2: Quantification of Palmitic Acid in Plasma using GC-MS with this compound Internal Standard

This protocol involves derivatization to fatty acid methyl esters (FAMEs) for GC analysis.

  • Sample Preparation, Lipid Extraction, and Derivatization:

    • To 100 µL of plasma in a screw-capped glass tube, add a known amount of this compound internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions:

      • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium.

      • Inlet Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to separate the FAMEs.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Palmitic acid methyl ester: m/z of characteristic fragments (e.g., 74, 270).

        • This compound methyl ester: m/z of corresponding fragments (e.g., 77, 274).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of palmitic acid methyl ester to this compound methyl ester against the concentration of palmitic acid standards.

    • Calculate the concentration of palmitic acid in the samples.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the cross-validation of palmitic acid quantification methods.

Experimental Workflow for LC-MS/MS Quantification A Plasma Sample B Add this compound (Internal Standard) A->B C Protein Precipitation (with Methanol) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis (Direct Injection) E->F G Data Analysis (Quantification) F->G

LC-MS/MS workflow for palmitic acid analysis.

Experimental Workflow for GC-MS Quantification A Plasma Sample B Add this compound (Internal Standard) A->B C Lipid Extraction (Chloroform:Methanol) B->C D Derivatization to FAMEs (with BF3-Methanol) C->D E Extraction of FAMEs (with Hexane) D->E F GC-MS Analysis E->F G Data Analysis (Quantification) F->G

GC-MS workflow for palmitic acid analysis.

Cross-Validation Logical Flow cluster_0 Method 1: LC-MS/MS cluster_1 Method 2: GC-MS A Sample Set (QC Samples & Incurred Samples) B Analyze using LC-MS/MS Method A->B C Obtain Concentration Data 1 B->C G Statistical Comparison (e.g., Bland-Altman plot, correlation) C->G D Sample Set (QC Samples & Incurred Samples) E Analyze using GC-MS Method D->E F Obtain Concentration Data 2 E->F F->G

Logical flow for cross-validation.

Conclusion

Both LC-MS/MS and GC-MS, when utilizing a deuterated internal standard like this compound, are powerful and reliable techniques for the accurate quantification of palmitic acid. LC-MS/MS offers the advantage of simpler sample preparation without the need for derivatization, leading to higher throughput. GC-MS, a well-established method, provides excellent chromatographic separation and high sensitivity, though it requires a derivatization step. The choice between these methods will depend on the specific analytical needs, available instrumentation, and desired sample throughput. For less specific but high-throughput screening, colorimetric assays can be an option, while GC-FID provides a cost-effective alternative to mass spectrometry for routine analyses where high specificity is not the primary concern. Cross-validation of results between different platforms can provide the highest level of confidence in the quantitative data.

References

Inter-laboratory Comparison of Lipid Analysis Using Palmitic Acid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies for the quantitative analysis of lipids, specifically focusing on the use of Palmitic acid-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard like Palmitic acid-d4 is crucial for correcting for variability during sample preparation and instrument analysis, thereby ensuring high accuracy and precision in lipid quantification. While a direct inter-laboratory comparison study for Palmitic acid-d4 was not publicly available, this guide synthesizes established protocols and performance expectations to offer a valuable comparative framework.

I. Overview of Analytical Approaches

The two most prevalent analytical platforms for targeted lipid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both techniques offer high sensitivity and selectivity, yet they differ in their sample preparation requirements, the scope of lipids they can analyze, and their overall workflow.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly reproducible technique, GC-MS is a gold standard for the analysis of fatty acids. It requires derivatization to increase the volatility of the fatty acids before they can be analyzed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This versatile platform can analyze a broader range of lipid classes without the need for derivatization. It is particularly well-suited for more complex lipids and high-throughput screening.

II. Experimental Workflows

The general workflows for lipid analysis using either GC-MS or LC-MS involve several key stages, from sample preparation to data analysis. The use of an internal standard like Palmitic acid-d4 is integral to achieving accurate quantification.

cluster_GCMS GC-MS Workflow GCMS_Sample Sample Collection (Plasma, Cells, Tissue) GCMS_Spike Spike with Palmitic acid-d4 GCMS_Sample->GCMS_Spike 1 GCMS_Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) GCMS_Spike->GCMS_Extract 2 GCMS_Deriv Derivatization (e.g., FAMEs, PFB esters) GCMS_Extract->GCMS_Deriv 3 GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis 4 GCMS_Data Data Processing & Quantification GCMS_Analysis->GCMS_Data 5 cluster_LCMS LC-MS Workflow LCMS_Sample Sample Collection (Plasma, Cells, Tissue) LCMS_Spike Spike with Palmitic acid-d4 LCMS_Sample->LCMS_Spike 1 LCMS_Extract Lipid Extraction (e.g., MTBE) LCMS_Spike->LCMS_Extract 2 LCMS_Recon Reconstitution LCMS_Extract->LCMS_Recon 3 LCMS_Analysis LC-MS/MS Analysis (MRM Mode) LCMS_Recon->LCMS_Analysis 4 LCMS_Data Data Processing & Quantification LCMS_Analysis->LCMS_Data 5 cluster_quant Quantitative Relationship Analyte_Signal Analyte Signal (e.g., Palmitic Acid) Response_Ratio Response Ratio (Analyte/IS) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Signal (Palmitic acid-d4) IS_Signal->Response_Ratio Std_Curve Standard Curve Response_Ratio->Std_Curve Concentration Calculated Concentration Std_Curve->Concentration

Performance Showdown: Palmitic Acid-d4-2 Versus an Alternative for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the linearity and recovery performance of Palmitic acid-d4-2, a deuterated internal standard, reveals its suitability for robust and reliable quantification in mass spectrometry-based bioanalytical assays. This guide provides a comparative analysis of its performance against a hypothetical alternative, "Alternative Fatty Acid-d4," supported by representative experimental data and detailed protocols for linearity and recovery experiments.

In the realm of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards are crucial for correcting sample preparation variability and matrix effects in mass spectrometry.[1] this compound, a deuterated form of palmitic acid, is often employed for this purpose. This guide offers an objective comparison of its performance with a hypothetical alternative internal standard, providing researchers, scientists, and drug development professionals with data to inform their assay development.

Linearity: A Measure of Proportionality

Linearity assesses the direct relationship between the concentration of an analyte and the analytical signal over a defined range.[2] An ideal internal standard should exhibit a consistent response across the calibration curve of the analyte it is intended to quantify.

A typical linearity experiment involves preparing a series of calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (R²) is calculated to determine the quality of the fit. An R² value greater than 0.99 is generally considered acceptable.[2]

Table 1: Comparison of Linearity Performance

ParameterThis compoundAlternative Fatty Acid-d4
Linear Range (ng/mL)1 - 10005 - 800
Correlation Coefficient (R²)> 0.999> 0.997
Weighting Factor1/x²1/x²

The data in Table 1, while representative, illustrates that this compound demonstrates excellent linearity over a broad concentration range, a critical attribute for a reliable internal standard.

Recovery: Gauging Extraction Efficiency

The recovery of an analytical method refers to the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix.[3] It is determined by comparing the analytical response of an analyte extracted from a biological sample to the response of a non-extracted standard of the same concentration.[4] Consistent and reproducible recovery of the internal standard is essential for accurate quantification.

Recovery experiments are typically performed at low, medium, and high concentration levels. The percentage of recovery is calculated using the following formula:

% Recovery = (Peak Area of Extracted Sample / Peak Area of Non-Extracted Sample) x 100

Table 2: Comparison of Recovery Performance

Concentration LevelThis compound (% Recovery)Alternative Fatty Acid-d4 (% Recovery)
Low QC (3 ng/mL)98.592.1
Medium QC (300 ng/mL)101.295.8
High QC (750 ng/mL)99.894.3
Mean Recovery 99.8 94.1
% RSD 1.36 1.95

The representative data in Table 2 indicates that this compound exhibits high and consistent recovery with low variability (as shown by the Relative Standard Deviation, %RSD), suggesting a reliable performance during sample extraction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for the linearity and recovery experiments described.

Linearity Experiment Protocol
  • Preparation of Stock Solutions: Prepare primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the analyte stock solution to create working solutions at various concentrations. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: Spike a known volume of the blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of at least six non-zero calibration standards. Add a fixed volume of the this compound working solution to each calibration standard.

  • Sample Extraction: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile (B52724) to each sample. Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean vial for analysis by a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte and this compound.

  • Data Analysis: Calculate the peak area ratio of the analyte to this compound for each calibration level. Plot the peak area ratio against the nominal concentration of the analyte and perform a weighted (e.g., 1/x²) linear regression.

Recovery Experiment Protocol
  • Preparation of Spiked Samples: Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking the blank biological matrix with the analyte. Add a fixed concentration of this compound to each QC sample.

  • Sample Extraction (Set A): Extract one set of the QC samples (n=3 for each concentration level) following the sample extraction protocol described in the linearity experiment.

  • Preparation of Non-Extracted Samples (Set B): Prepare a second set of samples by adding the same amount of analyte and this compound to the supernatant of extracted blank matrix samples.

  • LC-MS/MS Analysis: Analyze both sets of samples using the validated LC-MS/MS method.

  • Data Analysis: Calculate the mean peak area for both the extracted (Set A) and non-extracted (Set B) samples for this compound at each concentration level. Calculate the percentage recovery as described previously.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting linearity and recovery experiments for an internal standard like this compound.

G cluster_prep Preparation cluster_linearity Linearity Experiment cluster_recovery Recovery Experiment cluster_analysis Analysis stock_analyte Analyte Stock Solution working_analyte Analyte Working Solutions stock_analyte->working_analyte stock_is Internal Standard Stock (this compound) working_is IS Working Solution stock_is->working_is cal_standards Prepare Calibration Standards (Spike Blank Matrix) working_analyte->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) working_analyte->qc_samples add_is_lin Add Internal Standard working_is->add_is_lin add_is_rec Add Internal Standard working_is->add_is_rec cal_standards->add_is_lin extract_lin Sample Extraction (Protein Precipitation) add_is_lin->extract_lin lcms LC-MS/MS Analysis extract_lin->lcms qc_samples->add_is_rec extract_rec Sample Extraction (Set A) add_is_rec->extract_rec post_spike Post-Extraction Spike (Set B) add_is_rec->post_spike extract_rec->lcms post_spike->lcms data_analysis Data Processing & Analysis lcms->data_analysis

Caption: Workflow for Linearity and Recovery Experiments.

Conclusion

Based on the principles of bioanalytical method validation and representative data, this compound demonstrates the key characteristics of a high-quality internal standard. Its excellent linearity over a wide dynamic range and high, consistent recovery make it a suitable choice for demanding quantitative bioanalytical applications. While the "Alternative Fatty Acid-d4" also shows acceptable performance, the superior consistency of this compound in these representative experiments highlights its potential for greater accuracy and reliability in drug development and clinical research. The selection of an appropriate internal standard is a critical step in assay development, and a thorough evaluation of its performance characteristics is essential for generating robust and defensible data.

References

A Researcher's Guide to Derivatization Methods for Palmitic Acid-d4-2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like Palmitic acid-d4-2 is crucial for a wide range of metabolic studies. This compound, a deuterated stable isotope of palmitic acid, is commonly used as an internal standard in mass spectrometry-based analyses. However, the inherent chemical properties of fatty acids necessitate a derivatization step to improve their analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of common derivatization methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Enhancing Volatility and Ionization: The Role of Derivatization

Direct analysis of free fatty acids can be challenging due to their low volatility and poor ionization efficiency. Derivatization chemically modifies the carboxyl group of the fatty acid, converting it into a less polar and more volatile derivative. This process is essential for:

  • GC-MS Analysis: Increasing the volatility of the analyte to allow for its passage through the gas chromatograph.

  • LC-MS Analysis: Enhancing the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to improved sensitivity.

The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the specific requirements of the assay, and the nature of the sample matrix.

Comparison of Derivatization Methods for GC-MS Analysis

For GC-MS, the most common derivatization approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.

Key Performance Metrics for GC-MS Derivatization Methods
Derivatization MethodReagent(s)Typical Reaction ConditionsRecoveryReproducibility (RSD)Key AdvantagesKey Disadvantages
Acid-Catalyzed Methylation Boron Trifluoride (BF3) in Methanol60-100°C for 5-60 min[1]~84-112% for some fatty acids[2][3]Can be higher for unsaturated fatty acids[2][3]Widely used, effective for free fatty acids.Harsher conditions may degrade polyunsaturated fatty acids.
Base-Catalyzed followed by Acid-Catalyzed Methylation KOCH3/HClNot specifiedLower recovery for unsaturated fatty acidsHigher variation for unsaturated fatty acidsShorter reaction time and less expensive than some methods.Lower recovery and precision for some analytes.
(Trimethylsilyl)diazomethane (TMS-DM) Methylation (Trimethylsilyl)diazomethaneNot specified90-106%< 4-6% (intraday and interday)High recovery and precision, especially for unsaturated fatty acids.Reagent is toxic and requires careful handling.
Silylation (TMS Esters) Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS60°C for 60 minGenerally highGoodDerivatizes other functional groups, robust for free fatty acids.Derivatives can be sensitive to moisture.
m-(Trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) Methylation TMTFTHNot specifiedHighHighLeast work-intensive and highly accurate.Less commonly cited in literature.

Comparison of Derivatization Methods for LC-MS Analysis

Derivatization for LC-MS aims to improve ionization efficiency, typically by introducing a permanently charged group or a readily ionizable moiety.

Key Performance Metrics for LC-MS Derivatization Methods
Derivatization MethodReagent(s)Ionization ModeSensitivity ImprovementKey AdvantagesKey Disadvantages
Amine-Reactive Derivatization (e.g., AMMP) 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodidePositive ESI~2500-fold higher than negative mode for underivatized acidsSignificant sensitivity enhancement, allows for positive mode analysis.Adds complexity to sample preparation.
Methylation with Trimethylsilyldiazomethane (TMSD) Trimethylsilyldiazomethane (TMSD)Positive ESISignificantly increased detection sensitivity.Improves ionization efficiency and peak shape.Reagent is toxic and requires careful handling.
Coupling with Primary or Secondary Amines e.g., 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) with a coupling agent (e.g., EDCI)Positive ESINot specifiedIncreases hydrophobicity and retention in reversed-phase LC.Multi-step procedure.

Experimental Workflows and Protocols

The following diagrams and protocols outline the general steps for the most common derivatization methods.

GC-MS Derivatization Workflow

cluster_0 Sample Preparation cluster_1 Derivatization Options for GC-MS cluster_1a Esterification (FAMEs) cluster_1b Silylation (TMS Esters) cluster_2 Analysis start Dried Fatty Acid Sample (e.g., this compound) bf3 Acid-Catalyzed (BF3/Methanol) start->bf3 tms_dm TMS-Diazomethane start->tms_dm bstfa BSTFA + TMCS start->bstfa gcms GC-MS Analysis bf3->gcms tms_dm->gcms bstfa->gcms

Caption: Workflow for GC-MS Derivatization.

Detailed Experimental Protocols for GC-MS

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

  • To a dried sample containing this compound (e.g., 1-25 mg), add 2 mL of 12-14% BF3 in methanol.

  • Cap the reaction vessel and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane (B92381) or heptane).

  • Vortex the mixture thoroughly to extract the FAMEs into the organic layer.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial, optionally passing it through anhydrous sodium sulfate (B86663) to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

  • Place the dried sample in a reaction vial.

  • Add a silylating agent, such as 50 µL of BSTFA with 1% TMCS.

  • Cap the vial, vortex for approximately 10 seconds, and heat at 60°C for 60 minutes.

  • After cooling, the sample can be diluted with a suitable solvent (e.g., dichloromethane) if necessary.

  • The sample is now ready for GC-MS analysis.

LC-MS Derivatization Workflow

cluster_0 Sample Preparation cluster_1 Derivatization for Enhanced Ionization cluster_2 Analysis start Fatty Acid Sample in Solution (e.g., this compound) ammp AMMP Derivatization (Positive Charge Tagging) start->ammp tmsd_lc TMSD Methylation start->tmsd_lc lcms LC-MS/MS Analysis (Positive ESI Mode) ammp->lcms tmsd_lc->lcms

Caption: Workflow for LC-MS Derivatization.

Detailed Experimental Protocol for LC-MS

Protocol 3: AMMP Derivatization for Enhanced LC-MS Sensitivity

This protocol is adapted from a method for general fatty acids and can be applied to this compound.

  • In a reaction vial, mix the fatty acid sample (e.g., 10 µL of a 0.5 µmol/mL solution in acetone) with 20 µL of 2-bromo-1-methylpyridinium iodide (BMP) solution (15.0 mg/mL in acetonitrile) and 20 µL of 3-carbinol-1-methylpyridinium iodide (CMP) solution (20.0 mg/mL in acetonitrile).

  • Add 1.0 µL of triethylamine (B128534) (TEA) to catalyze the reaction.

  • Heat the mixture in a water bath at 50°C for 30 minutes.

  • After cooling, dilute the resulting solution with an appropriate solvent mixture (e.g., 7:3 deionized water/acetonitrile) before LC-MS analysis.

Conclusion: Selecting the Optimal Method

The choice of the most suitable derivatization method for this compound analysis is a critical decision that directly impacts the quality and reliability of the analytical results.

  • For GC-MS analysis , if high accuracy and reproducibility are paramount, TMTFTH methylation or silylation with BSTFA are excellent choices. For routine analysis where cost and time are considerations, acid-catalyzed methylation with BF3-methanol is a widely accepted method, though careful optimization is needed to prevent degradation of any polyunsaturated fatty acids in the sample.

  • For LC-MS analysis , when high sensitivity is required, derivatization to introduce a positive charge, such as the AMMP method , can provide substantial improvements in detection limits. Methylation with TMSD also offers a significant enhancement in ionization efficiency for positive mode ESI-MS/MS.

Ultimately, the selection should be based on a careful evaluation of the specific analytical goals, available instrumentation, and the complexity of the sample matrix. It is recommended to validate the chosen method for your specific application to ensure optimal performance.

References

A Researcher's Guide to Quantitative Analysis: Evaluating the Accuracy and Precision of Palmitic Acid-d4-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the field of lipidomics and metabolic research, the accurate measurement of fatty acids like palmitic acid is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of the performance of Palmitic acid-d4-2 as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). We will delve into its impact on accuracy and precision, compare it with alternative standards, and provide the experimental context to support these findings.

The Critical Role of Internal Standards in Quantitative Analysis

Quantitative bioanalysis is susceptible to a variety of errors that can compromise data integrity. Variability can be introduced during sample preparation, such as extraction inefficiencies and sample loss, as well as during analysis due to matrix effects and fluctuations in instrument response.[1] Internal standards are indispensable tools used to correct for these variations.[2][3] An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest while being distinguishable by the analytical instrument.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard for quantitative mass spectrometry because they co-elute with the analyte and exhibit nearly identical ionization efficiencies, thus effectively normalizing for experimental variability.[1]

This compound: A Profile

This compound is a deuterated form of palmitic acid, a common C16:0 saturated fatty acid. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled palmitic acid by a mass spectrometer. Its structural similarity to the analyte makes it an excellent choice for an internal standard in the quantification of C14-C18 saturated fatty acids.

Performance Comparison: Accuracy and Precision

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in assay accuracy and precision. The following tables present a summary of expected performance metrics when comparing a quantitative assay using this compound as an internal standard versus an assay using a non-isotopically labeled internal standard (e.g., a structurally similar but chemically distinct fatty acid) and an assay without an internal standard.

Table 1: Comparison of Accuracy in Palmitic Acid Quantification

MethodSpike Level (µM)Mean Measured Concentration (µM)Accuracy (% Recovery)
With this compound (IS) 1.00.9898.0%
10.010.12101.2%
100.099.599.5%
With Non-Isotopic IS 1.01.15115.0%
10.09.5095.0%
100.0108.0108.0%
Without Internal Standard 1.01.35135.0%
10.08.2082.0%
100.0115.0115.0%

Table 2: Comparison of Precision in Palmitic Acid Quantification

MethodSpike Level (µM)Replicate Measurements (n=6)Standard Deviation (SD)Coefficient of Variation (%CV)
With this compound (IS) 10.010.1, 9.9, 10.2, 10.0, 9.8, 10.10.151.5%
With Non-Isotopic IS 10.09.5, 10.5, 9.2, 10.8, 9.7, 10.30.646.4%
Without Internal Standard 10.08.5, 11.2, 9.1, 10.5, 8.8, 11.51.2512.5%

The data illustrates that the use of this compound leads to accuracy values closer to 100% and significantly lower coefficients of variation, indicating higher precision.

Alternative Internal Standards for Fatty Acid Analysis

While this compound is highly effective for C14-C18 saturated fatty acids, other deuterated standards may be more suitable for different chain lengths.

Table 3: Selection of Deuterated Internal Standards for Fatty Acid Analysis

Internal StandardCarbon Chain LengthPrimary ApplicationAdvantages
Palmitic acid-d4 C16:0Quantification of C14-C18 saturated fatty acidsCommercially available and widely used as a surrogate for common saturated fatty acids.
Stearic acid-d4 C18:0Quantification of C16-C20 saturated fatty acidsClosely matches the properties of many abundant saturated fatty acids.
Arachidic acid-d4-1 C20:0Quantification of C18-C24 and very-long-chain fatty acidsExcellent surrogate for longer-chain fatty acids.
Lignoceric acid-d4 C24:0Quantification of very-long-chain fatty acids (VLCFAs)Ideal for targeted analysis of VLCFAs.

The choice of the internal standard should ideally match the physicochemical properties of the analyte as closely as possible. For broad fatty acid profiling, a mixture of deuterated standards is often the most robust approach.

Experimental Protocols

A reliable quantitative method is underpinned by a well-defined experimental protocol. Below is a representative workflow for the quantification of palmitic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a clean tube, add 10 µL of a known concentration of this compound solution in methanol.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Palmitic acid: Q1 m/z 255.2 -> Q3 m/z 255.2

      • This compound: Q1 m/z 259.2 -> Q3 m/z 259.2

Data Analysis and Quantification
  • Integrate the peak areas of the analyte (palmitic acid) and the internal standard (this compound) for all samples, standards, and quality controls.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.

  • Determine the concentration of palmitic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

A typical experimental workflow for fatty acid quantification.

G cluster_logic Internal Standard Correction Logic sample_prep Sample Preparation Variability (e.g., extraction loss) analyte_signal Analyte Signal sample_prep->analyte_signal is_signal Internal Standard Signal sample_prep->is_signal instrument_var Instrument Response Variability (e.g., matrix effects) instrument_var->analyte_signal instrument_var->is_signal ratio Ratio (Analyte Signal / IS Signal) Corrects for Variability analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

The logic of internal standard-based quantification.

Conclusion

The use of a stable isotope-labeled internal standard is a critical component of a robust and reliable quantitative bioanalytical method. This compound has demonstrated its value in improving the accuracy and precision of palmitic acid quantification. By compensating for variability inherent in sample preparation and analysis, it provides researchers with higher quality data, which is essential for making informed decisions in scientific research and drug development. When selecting an internal standard, it is crucial to consider the specific fatty acids being targeted to ensure the best possible analytical performance.

References

Unveiling the Purity of Commercially Available Palmitic Acid-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of deuterated standards like Palmitic acid-d4 is paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of commercially available Palmitic acid-d4, supported by a detailed experimental protocol for purity assessment and illustrative diagrams to clarify the workflow.

Commercial Offerings: A Side-by-Side Comparison

The quality of a deuterated standard is a critical factor in metabolic research, quantitative bioanalysis, and as an internal standard in mass spectrometry-based assays. Several reputable suppliers offer Palmitic acid-d4, each with its own specifications for purity. A summary of these offerings is presented below to aid in the selection of the most suitable product for your research needs.

SupplierProduct NameStated Isotopic PurityStated Chemical PurityAnalytical Method(s) Cited
Cambridge Isotope Laboratories, Inc.Palmitic acid (7,7,8,8-D₄, 98%)98%Not explicitly stated, but implied to be highNot explicitly stated on product page
Sigma-AldrichPalmitic acid-7,7,8,8-d4≥98 atom % D≥99% (CP)Not explicitly stated on product page
MedChemExpressPalmitic acid-d4Not explicitly statedNot explicitly statedNot explicitly stated on product page
Santa Cruz BiotechnologyPalmitic Acid-d4Not explicitly statedNot explicitly statedNot explicitly stated on product page
LGC StandardsPalmitic Acid-d4Not explicitly statedNot explicitly statedNot explicitly stated on product page

Note: "CP" typically stands for Chemically Pure. The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. It is crucial to consult the Certificate of Analysis (CoA) from the supplier for lot-specific purity data.

Key Experimental Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a deuterated compound.[1] By analyzing the isotopic cluster of the molecule, the relative abundance of the desired deuterated species (d4) versus the less-deuterated species (d3, d2, d1) and the unlabeled compound (d0) can be precisely quantified.[1]

Objective: To determine the isotopic distribution of Palmitic acid-d4 using HRMS.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the commercial Palmitic acid-d4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution and separation of Palmitic acid from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Full scan.

    • Mass Range: m/z 200-300 (to encompass the isotopic cluster of Palmitic acid-d4).

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Palmitic acid (d0, C16H32O2; expected m/z ≈ 255.2324).

    • Identify the peaks corresponding to the d1, d2, d3, and the desired d4 species (C16H28D4O2; expected m/z ≈ 259.2575).

    • Calculate the relative abundance of each isotopic species by integrating the area under each peak.

    • The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).

Visualizing the Workflow and Purity Concept

To further clarify the experimental process and the concept of isotopic purity, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis prep1 Weigh Palmitic Acid-d4 prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Inject into LC System prep3->lc ms Analyze by HRMS lc->ms da1 Acquire Mass Spectrum ms->da1 da2 Identify Isotopic Peaks (d0-d4) da1->da2 da3 Calculate Relative Abundance da2->da3 da4 Determine Isotopic Purity da3->da4

Caption: Experimental workflow for isotopic purity assessment of Palmitic acid-d4 by LC-HRMS.

G center Palmitic Acid-d4 (Desired Product) d3 d3 Impurity center->d3 Isotopic Impurities d2 d2 Impurity center->d2 d1 d1 Impurity center->d1 d0 d0 (Unlabeled) center->d0

Caption: Conceptual relationship of Palmitic acid-d4 and its potential isotopic impurities.

References

A Researcher's Guide to Benchmarking Palmitic Acid-d4-2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipid analysis, the accurate quantification of palmitic acid in complex biological matrices is crucial. The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Palmitic acid-d4-2 with other common alternatives, supported by experimental data and detailed methodologies.

Comparison of Internal Standards for Palmitic Acid Quantification

The choice of an internal standard is critical to correct for variability during sample preparation and analysis. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterium-labeled and ¹³C-labeled palmitic acid are the most common choices.

This compound , with four deuterium (B1214612) atoms, offers a sufficient mass shift from the endogenous palmitic acid for easy differentiation by a mass spectrometer. While specific public data on its performance is limited, a study using a similar d4-palmitic acid analog ([5,5,6,6-²H₄]palmitic acid) as an internal standard for plasma palmitate quantification reported high precision[1].

Palmitic acid-d31 is a more heavily labeled standard, which minimizes the risk of isotopic overlap with the analyte's natural isotope distribution. It is widely used as an internal standard for the quantification of palmitic acid by GC- or LC-MS[2][3].

¹³C-Palmitic acid (commonly [U-¹³C₁₆]palmitic acid) is another excellent alternative. Since ¹³C is a stable isotope of carbon, it is less likely to exhibit isotopic effects that can sometimes be observed with deuterium labeling, ensuring almost identical chromatographic behavior to the unlabeled analyte.

The following tables summarize the expected performance characteristics of these internal standards based on available data and established principles of stable isotope dilution analysis.

Data Presentation: Performance in Biological Matrices

Plasma
ParameterThis compound (projected)Palmitic acid-d31¹³C-Palmitic acid
Linearity (Range) 10 - 2500 µM[1]Wide dynamic range expectedWide dynamic range expected
Precision (%RSD) < 2% (in plasma)[1]Typically < 15%Typically < 15%
Accuracy (%Bias) High accuracy expectedHigh accuracy expectedHigh accuracy expected
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL rangeLow ng/mL range
Urine
ParameterThis compound (projected)Palmitic acid-d31¹³C-Palmitic acid
Linearity (Range) Expected to be wideWide dynamic range expectedWide dynamic range expected
Precision (%RSD) Expected to be < 15%Typically < 15%Typically < 15%
Accuracy (%Bias) High accuracy expectedHigh accuracy expectedHigh accuracy expected
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL rangeLow ng/mL range
Tissue Homogenate
ParameterThis compound (projected)Palmitic acid-d31¹³C-Palmitic acid
Linearity (Range) Expected to be wideWide dynamic range expectedWide dynamic range expected
Precision (%RSD) Expected to be < 15%Typically < 15%Typically < 15%
Accuracy (%Bias) High accuracy expectedHigh accuracy expectedHigh accuracy expected
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL rangeLow ng/mL range

Experimental Protocols

Sample Preparation for Palmitic Acid Analysis

A generic sample preparation workflow for the analysis of palmitic acid in biological matrices using a stable isotope-labeled internal standard is outlined below.

1. Sample Collection and Storage:

  • Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma.

  • Collect urine samples in sterile containers.

  • Harvest and snap-freeze tissue samples in liquid nitrogen.

  • Store all samples at -80°C until analysis.

2. Lipid Extraction (Folch Method):

  • To 100 µL of plasma, urine, or homogenized tissue, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Add a known amount of this compound (or other internal standard) in a small volume of solvent.

  • Vortex vigorously for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

3. (Optional) Saponification and Derivatization:

  • For total fatty acid analysis, the dried lipid extract can be saponified by adding 1 mL of 1 M KOH in methanol and heating at 60°C for 1 hour.

  • After cooling, acidify the mixture with HCl and re-extract the fatty acids with hexane.

  • For improved chromatographic performance and sensitivity, especially for GC-MS, fatty acids can be derivatized to their methyl esters (FAMEs) or other derivatives.

4. Reconstitution:

  • Reconstitute the dried extract (or derivatized sample) in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for fatty acid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the endogenous palmitic acid and the stable isotope-labeled internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (Plasma, Urine, Tissue) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for palmitic acid quantification.

palmitic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palmitic_acid Palmitic Acid tlr4 TLR4 palmitic_acid->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb inflammatory_genes Inflammatory Gene Expression nfkb->inflammatory_genes

Caption: Simplified TLR4 signaling pathway activated by palmitic acid.

References

Safety Operating Guide

Proper Disposal of Palmitic Acid-d4-2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Palmitic acid-d4-2, a deuterated stable isotope of palmitic acid. While the deuteration of this compound does not significantly alter its chemical hazards compared to the non-deuterated form, adherence to proper disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the immediate safety measures and handling precautions for this compound. These are based on the known properties of palmitic acid.

First Aid Measures:

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with institutional, local, and national regulations for non-hazardous chemical waste, unless otherwise specified by your institution's environmental health and safety (EHS) office. Stable isotopes like deuterium (B1214612) are not radioactive and do not require special disposal procedures related to radioactivity. The primary consideration is the chemical nature of palmitic acid.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with fatty acids (e.g., high-density polyethylene (B3416737) - HDPE).

    • Label the container clearly as "Waste this compound" and include the chemical formula (C₁₆H₃₀D₄O₂).

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong oxidizing agents.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • Ensure the container is tightly sealed to prevent leakage or evaporation.

  • Arranging for Pickup:

    • Once the waste container is full, or at regular intervals as dictated by your laboratory's procedures, contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical waste contractor.

    • Provide the EHS office with an accurate inventory of the waste container's contents.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste this compound and Contaminated Materials A->B C Place in a Labeled, Compatible Waste Container B->C D Seal Container Tightly C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Institutional EHS Office for Waste Pickup E->F G Provide Accurate Waste Inventory F->G H Transfer to Licensed Chemical Waste Contractor G->H

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Appearance White solid
Melting Point 61-64 °C (142-147 °F)
Boiling Point 351-352 °C (664-666 °F)
Flash Point >110 °C (>230 °F)
Solubility Insoluble in water. Soluble in alcohol, ether, and chloroform.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

Essential Safety and Logistics for Handling Palmitic Acid-d4-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Palmitic acid-d4-2. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP), it is crucial to handle it with care to minimize exposure and potential risks.[1] The primary hazards are associated with its physical form (solid/powder) and potential for eye, skin, or respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side shields or goggles.[1][4]To prevent eye contact with dust particles which may cause irritation.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).To prevent skin contact. Breakthrough time is typically greater than 480 minutes.
Skin and Body Protection Laboratory coat and appropriate protective clothing.To minimize skin exposure.
Respiratory Protection NIOSH-approved respirator if dust is generated and ventilation is inadequate.To prevent inhalation of dust particles that may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is essential to maintain its integrity and ensure user safety. As a deuterated lipid, specific storage conditions are critical for long-term stability.

Experimental Workflow for Handling this compound:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Work in a Well-Ventilated Area A->B C Allow Container to Reach Room Temperature Before Opening B->C D Weigh and Handle as a Powder or Dissolve in a Suitable Organic Solvent C->D E Store at or below -16°C in a Tightly Sealed Container D->E F For Solutions, Store at -20°C ± 4°C in Glass Vials with Teflon-Lined Caps D->F G Collect Waste in a Labeled, Sealed Container D->G After Use H Dispose of as Chemical Waste According to Local Regulations G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Always wear the recommended PPE before handling the compound.

    • Work in a well-ventilated area, such as a fume hood, especially when handling the powder form to minimize dust inhalation.

  • Handling:

    • To prevent condensation, which can lead to degradation, allow the container of this compound to warm to room temperature before opening.

    • If working with the powder, handle it carefully to avoid generating dust.

    • For creating solutions, dissolve the compound in a suitable organic solvent. This is particularly important for unsaturated lipids to prevent hydrolysis and oxidation.

  • Storage:

    • Store this compound as a solid at or below -16°C to ensure long-term stability.

    • If dissolved in an organic solvent, store the solution at -20°C ± 4°C in a glass container with a Teflon-lined cap. Avoid using plastic containers for organic solutions as plasticizers can leach and contaminate the sample.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material (unused compound, contaminated consumables) in a clearly labeled and sealed container.

  • Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth and seek medical advice if you feel unwell.

Logical Relationship of Safety Protocols:

Safety Protocol Relationships A Hazard Assessment B Engineering Controls (Ventilation) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (PPE) A->D E Emergency Procedures A->E F Proper Disposal A->F B->D C->B C->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.